Product packaging for 2-(2-Hydroxyphenyl)oxirane(Cat. No.:CAS No. 250597-24-1)

2-(2-Hydroxyphenyl)oxirane

Cat. No.: B118128
CAS No.: 250597-24-1
M. Wt: 136.15 g/mol
InChI Key: YPHJTEHZGLJVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Hydroxyphenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B118128 2-(2-Hydroxyphenyl)oxirane CAS No. 250597-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHJTEHZGLJVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619336
Record name 2-(Oxiran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250597-24-1
Record name 2-(Oxiran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyphenyl)oxirane from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Hydroxyphenyl)oxirane from salicylaldehyde, a key intermediate in the development of various pharmaceutical compounds. The Corey-Chaykovsky reaction stands out as the most direct and efficient method for this transformation. This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in this area.

Reaction Overview: The Corey-Chaykovsky Epoxidation

The synthesis of this compound from salicylaldehyde is effectively achieved through the Corey-Chaykovsky reaction. This reaction employs a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to convert a carbonyl group into an epoxide.[1] The reaction is known for its high yields and stereoselectivity, making it a valuable tool in organic synthesis.[2][3]

The overall transformation is as follows:

Figure 1: Overall reaction for the synthesis of this compound from salicylaldehyde.

Reaction Mechanism and Experimental Workflow

The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the nucleophilic attack of the sulfur ylide on the carbonyl carbon of salicylaldehyde. This is followed by an intramolecular nucleophilic substitution to form the oxirane ring and dimethyl sulfoxide (DMSO) or dimethyl sulfide as a byproduct.

Signaling Pathway of the Corey-Chaykovsky Reaction

The following diagram illustrates the key steps in the reaction mechanism:

References

An In-Depth Technical Guide to the Formation of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-(2-Hydroxyphenyl)oxirane, a valuable chemical intermediate. The document details the core mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of the reaction pathways and workflows.

Introduction

This compound, also known as 2-hydroxystyrene oxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic location of the hydroxyl group ortho to the oxirane substituent allows for potential intramolecular reactions and the formation of heterocyclic structures. This guide explores the two principal and most effective methods for its synthesis: the Corey-Chaykovsky reaction of salicylaldehyde and the direct epoxidation of 2-vinylphenol.

Synthetic Methodologies and Mechanisms

Two primary synthetic strategies have been established for the efficient preparation of this compound. These methods differ in their starting materials and reaction mechanisms, each offering distinct advantages.

Corey-Chaykovsky Reaction of Salicylaldehyde

The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from aldehydes or ketones.[1][2] This reaction utilizes a sulfur ylide, typically generated in situ, to transfer a methylene group to the carbonyl carbon.[1][3] For the synthesis of this compound, salicylaldehyde is treated with a non-stabilized sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide.[1] The use of a non-stabilized ylide is crucial to favor the 1,2-addition to the carbonyl group, leading to the desired epoxide, and to avoid potential conjugate addition or other side reactions.[1]

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of salicylaldehyde, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (or dimethyl sulfoxide) and forming the oxirane ring.[2][3]

Reaction Pathway: Corey-Chaykovsky Reaction

Corey_Chaykovsky cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Salicylaldehyde Salicylaldehyde Betaine Betaine Intermediate Salicylaldehyde->Betaine Nucleophilic Attack SulfurYlide Sulfur Ylide (e.g., Dimethylsulfonium methylide) SulfurYlide->Betaine Oxirane This compound Betaine->Oxirane Intramolecular SN2 reaction Byproduct Dimethyl Sulfide Betaine->Byproduct

Caption: Mechanism of the Corey-Chaykovsky reaction for the synthesis of this compound.

Epoxidation of 2-Vinylphenol

The direct epoxidation of 2-vinylphenol offers an alternative and straightforward route to this compound. This method involves the oxidation of the carbon-carbon double bond of the vinyl group. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[4][5]

The reaction with m-CPBA is known to be stereospecific, proceeding via a concerted mechanism often referred to as the "butterfly mechanism".[6] In this mechanism, the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the syn-addition of oxygen across the double bond.[6] When using hydrogen peroxide, a catalyst such as a transition metal complex or a heteropoly acid is typically required to facilitate the oxygen transfer.[5][7]

Reaction Pathway: Epoxidation of 2-Vinylphenol

Epoxidation cluster_start Starting Materials cluster_product Product Vinylphenol 2-Vinylphenol Oxirane This compound Vinylphenol->Oxirane Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA or H2O2/Catalyst) Oxidant->Oxirane Byproduct Byproduct (e.g., m-Chlorobenzoic acid) Oxidant->Byproduct

Caption: General scheme for the epoxidation of 2-vinylphenol.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of this compound via the two primary methods. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Corey-Chaykovsky Reaction Data

ParameterValueReference
Starting MaterialSalicylaldehyde[1]
ReagentTrimethylsulfonium iodide / NaH[1]
SolventDMSO[1]
TemperatureRoom Temperature[8]
Reaction Time2 - 12 hours[8]
Typical Yield70-88%[8]

Table 2: Epoxidation of 2-Vinylphenol Data

ParameterValue (m-CPBA)Value (H₂O₂/Catalyst)Reference
Starting Material2-Vinylphenol2-Vinylphenol[4][5]
Reagentm-CPBAH₂O₂ / Heteropolyoxometalate[6][7]
SolventDichloromethaneAcetonitrile/Dichloromethane[7][9]
Temperature0 °C to Room TemperatureRoom Temperature to 65°C[5][9]
Reaction Time1 - 6 hours4 - 24 hours[7][9]
Typical Yield75-90%60-95%[5][10]

Experimental Protocols

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

Objective: To synthesize this compound from salicylaldehyde using dimethylsulfonium methylide.

Materials:

  • Salicylaldehyde

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Experimental Workflow: Corey-Chaykovsky Reaction

Corey_Workflow A 1. Prepare a suspension of NaH in anhydrous DMSO under N2. B 2. Add trimethylsulfonium iodide portion-wise to the NaH suspension. A->B C 3. Stir the mixture at room temperature until gas evolution ceases to form the ylide. B->C D 4. Add a solution of salicylaldehyde in anhydrous DMSO dropwise to the ylide solution. C->D E 5. Stir the reaction mixture at room temperature for the specified time. D->E F 6. Quench the reaction by slow addition of saturated aqueous NH4Cl. E->F G 7. Extract the product with diethyl ether. F->G H 8. Wash the combined organic layers with water and brine. G->H I 9. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for the Corey-Chaykovsky synthesis.

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased, to form the dimethylsulfonium methylide.

  • Add a solution of salicylaldehyde (1.0 eq) in anhydrous DMSO dropwise to the ylide solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Epoxidation of 2-Vinylphenol with m-CPBA

Objective: To synthesize this compound from 2-vinylphenol using m-CPBA.

Materials:

  • 2-Vinylphenol

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Experimental Workflow: m-CPBA Epoxidation

mCPBA_Workflow A 1. Dissolve 2-vinylphenol in dichloromethane in a round-bottom flask. B 2. Cool the solution in an ice bath. A->B C 3. Add m-CPBA portion-wise to the stirred solution. B->C D 4. Allow the reaction to warm to room temperature and stir for the specified time. C->D E 5. Monitor the reaction by TLC. D->E F 6. Quench the reaction with saturated aqueous sodium sulfite solution. E->F G 7. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. F->G H 8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Step-by-step workflow for the m-CPBA epoxidation.

Procedure:

  • Dissolve 2-vinylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueCharacteristic Signals
¹H NMR Aromatic protons (4H, multiplet, ~6.8-7.2 ppm), Oxirane CH (1H, multiplet, ~3.8-4.0 ppm), Oxirane CH₂ (2H, multiplet, ~2.8-3.2 ppm), Phenolic OH (1H, broad singlet, variable ppm)
¹³C NMR Aromatic carbons (~115-155 ppm), Oxirane CH (~52 ppm), Oxirane CH₂ (~45 ppm)
IR Spectroscopy O-H stretch (broad, ~3200-3500 cm⁻¹), C-H (aromatic) stretch (~3030-3100 cm⁻¹), C-H (aliphatic) stretch (~2900-3000 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-O (epoxide) stretch (~800-950 cm⁻¹ and ~1250 cm⁻¹)

Conclusion

The formation of this compound can be reliably achieved through two primary synthetic routes: the Corey-Chaykovsky reaction of salicylaldehyde and the epoxidation of 2-vinylphenol. Both methods offer good to excellent yields and provide access to this versatile chemical intermediate. The choice of method may depend on the availability of starting materials, desired scale, and specific experimental considerations. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the successful synthesis and application of this compound in various research and development endeavors.

References

Spectroscopic Characterization of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Hydroxyphenyl)oxirane. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including phenyloxirane, substituted phenyloxiranes, and salicylaldehyde. The methodologies and expected data presented herein are intended to serve as a valuable resource for researchers involved in the synthesis, identification, and utilization of this and related compounds in drug development and other scientific endeavors.

Introduction

This compound is a bifunctional organic molecule containing both a reactive epoxide ring and a phenolic hydroxyl group. This unique combination of functional groups makes it an interesting candidate for various applications, including as a building block in organic synthesis and potentially as a pharmacologically active agent. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide outlines the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.20 - 6.80m4HAr-H The ortho and para protons to the hydroxyl group will be more shielded (upfield), while the others will be more deshielded (downfield).
~5.0 - 6.0br s1HAr-OH Chemical shift can be variable and the peak may be broad; will exchange with D₂O.
~4.0 - 3.8dd1HOxirane CH Benzylic proton on the oxirane ring.
~3.2 - 3.0dd1HOxirane CHOne of the diastereotopic methylene protons on the oxirane ring.
~2.8 - 2.6dd1HOxirane CHThe other diastereotopic methylene proton on the oxirane ring.
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~155C -OHAromatic carbon attached to the hydroxyl group.
~130 - 115Ar-C Aromatic carbons.
~125Ar-C -CHAromatic carbon attached to the oxirane ring.
~52Oxirane C HBenzylic carbon of the oxirane ring.
~45Oxirane C H₂Methylene carbon of the oxirane ring.
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~3000MediumC-H stretch (oxirane)
~1600, 1490StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenolic)
~950 - 850StrongC-O stretch (oxirane, ring breathing)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
107High[M - CHO]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)
Table 5: Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol

λ_max (nm)Molar Absorptivity (ε)Transition
~275~2000π → π
~220~8000π → π

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Epoxidation of 2-Vinylphenol

A common route to synthesize this compound is through the epoxidation of 2-vinylphenol.

Materials:

  • 2-Vinylphenol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 2-vinylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a proton-decoupled sequence, a 90° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum in the EI mode, typically at 70 eV.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

  • UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition:

  • Record the spectrum over a range of approximately 200-400 nm.

  • Use a matched cuvette containing the pure solvent as a reference.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Vinylphenol + m-CPBA reaction Epoxidation in DCM start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr Structure Confirmation ir IR product->ir Functional Groups ms Mass Spec product->ms Molecular Weight uvvis UV-Vis product->uvvis Electronic Transitions

Caption: General workflow for synthesis and characterization.

Conclusion

The spectroscopic characterization of this compound is crucial for its unambiguous identification and quality control. This guide provides a detailed predictive framework for the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, along with generalized experimental protocols. While the data presented is based on analogous structures, it offers a robust starting point for researchers working with this compound. The successful synthesis and purification, followed by the systematic application of these spectroscopic techniques, will enable the confirmation of its structure and facilitate its use in further research and development.

Technical Guide: Spectroscopic Data for 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available chemical databases and scientific literature, experimental 1H and 13C NMR data for 2-(2-Hydroxyphenyl)oxirane could not be located. The following guide is a template demonstrating the expected format and content for such a technical document, including representative data and protocols based on chemically similar compounds.

Introduction

This document provides a structured overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for this compound. The guide includes tabulated 1H and 13C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram.

Chemical Structure

The chemical structure of this compound is presented below. This visualization is crucial for the assignment of NMR signals to the respective nuclei.

Figure 1: Chemical structure of this compound.

¹H NMR Data

The following table summarizes the theoretical proton NMR spectral data for this compound.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-2'[Value][e.g., dd][Value]1H
H-3'a[Value][e.g., dd][Value]1H
H-3'b[Value][e.g., dd][Value]1H
H-3[Value][e.g., d][Value]1H
H-4[Value][e.g., t][Value]1H
H-5[Value][e.g., d][Value]1H
H-6[Value][e.g., t][Value]1H
OH[Value][e.g., s]-1H

¹³C NMR Data

The following table summarizes the theoretical carbon-13 NMR spectral data for this compound.

Carbon Assignment Chemical Shift (δ) ppm
C-1[Value]
C-2[Value]
C-3[Value]
C-4[Value]
C-5[Value]
C-6[Value]
C-2'[Value]
C-3'[Value]

Experimental Protocol

The following is a representative experimental protocol for acquiring NMR data for a compound such as this compound.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution would be transferred to a 5 mm NMR tube.

Instrumentation:

  • A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz would be used.

  • The instrument would be equipped with a 5 mm broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') would be used.

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

  • Referencing: The chemical shifts would be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') would be used.

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: 240 ppm

  • Referencing: The chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Processing:

  • The raw data (Free Induction Decay - FID) would be Fourier transformed.

  • Phase and baseline corrections would be applied manually.

  • The spectra would be calibrated using the reference solvent signal.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_base Phase & Baseline Correction ft->phase_base ref Referencing phase_base->ref assign Signal Assignment ref->assign structure Structure Verification assign->structure

Figure 2: A typical workflow for NMR analysis.

physical and chemical properties of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(2-Hydroxyphenyl)oxirane

This technical guide provides a comprehensive overview of the known and predicted . It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's structural information, physicochemical properties, reactivity, and potential safety considerations, based on available data for the compound and related structures.

Compound Identity and Structure

This compound is an organic compound featuring an oxirane (epoxide) ring attached to a phenol group. The strained three-membered oxirane ring makes it a highly reactive molecule.

Molecular Formula: C H O

Molecular Weight: 136.15 g/mol [1]

Physical and Chemical Properties

The quantitative are summarized in the table below. It is important to note that much of the available data is based on computational predictions.

PropertyValueSource
Molecular Formula C H O[1]
Molecular Weight 136.15 g/mol [1]
Boiling Point 185.3 ± 20.0 °C (Predicted)[1]
Density 1.273 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.84 ± 0.35 (Predicted)[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the highly strained oxirane ring. This three-membered ring is susceptible to ring-opening reactions when attacked by nucleophiles.[2] The presence of the electron-rich oxygen atom facilitates these reactions, which can lead to the formation of new carbon-oxygen and carbon-nucleophile bonds.[2]

Common reactions involving oxiranes include:

  • Nucleophilic Ring-Opening: Can be initiated by a wide range of nucleophiles such as amines, alcohols, and thiols.[2] This reactivity is fundamental to its utility in organic synthesis.

  • Rearrangements: Thermal or acid-catalyzed rearrangements can lead to the formation of carbonyl compounds.[3]

Stability and Incompatible Materials: Based on safety data for similar compounds, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is likely incompatible with strong oxidizing agents and strong bases.[4]

Experimental Protocols

A proposed synthesis for 2-(2-methoxyphenyl)oxirane, a closely related compound, involves dissolving the corresponding α-chloromethyl-2-methoxybenzylalcohol in dioxane and adding an aqueous solution of potassium hydroxide, followed by stirring at room temperature.[6] A similar approach could likely be adapted for the synthesis of this compound.

Below is a generalized workflow for the synthesis of this compound via an intramolecular cyclization route.

G start Start: 2-Hydroxy-α-chloroacetophenone reduction Reduction of Ketone (e.g., with NaBH4) start->reduction halohydrin Formation of 1-(2-Hydroxyphenyl)-2-chloroethanol (Halohydrin Intermediate) reduction->halohydrin cyclization Intramolecular Cyclization (Base-catalyzed, e.g., NaOH or KOH) halohydrin->cyclization product Final Product: This compound cyclization->product purification Purification (e.g., Extraction and Chromatography) product->purification

Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectral data (IR, NMR, MS) for this compound are not available in the searched literature. However, based on its structure, the following characteristic spectral features can be predicted.

SpectroscopyPredicted Peaks/Signals
¹H NMR - Aromatic protons on the phenyl ring.- Protons of the oxirane ring (methine and methylene groups).- A broad singlet for the phenolic hydroxyl proton.
¹³C NMR - Aromatic carbons.- Carbons of the oxirane ring.
IR Spectroscopy - A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).[7]- C-H stretching bands for the aromatic and oxirane protons.- Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).[7]- C-O stretching bands for the ether linkage in the oxirane ring and the phenolic C-O bond.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (136.15 g/mol ).- Fragmentation patterns characteristic of phenyl and oxirane moieties.

Reactivity and Potential Biological Interactions

The high reactivity of the oxirane ring is a key feature that may contribute to potential biological activity. Epoxides are known to react with biological nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine) and the bases in DNA. This reactivity is the basis for both the therapeutic potential and the toxicity of some epoxide-containing compounds.

G cluster_0 Cellular Environment Biological_Nucleophile Biological Nucleophile (e.g., Protein, DNA) Ring_Opening Nucleophilic Attack & Ring-Opening Biological_Nucleophile->Ring_Opening Oxirane This compound Oxirane->Ring_Opening Covalent_Adduct Covalent Adduct Formation Ring_Opening->Covalent_Adduct Biological_Effect Potential Biological Effect (e.g., Enzyme Inhibition, DNA Modification) Covalent_Adduct->Biological_Effect

General reactivity of oxiranes with biological nucleophiles.

While no specific signaling pathways involving this compound have been documented in the provided search results, steroids bearing an oxirane ring have been reported to exhibit pharmacological effects, including acting as apoptosis agonists and antineoplastic agents, particularly in liver and prostate cancer models.[2]

The following diagram outlines a logical workflow for investigating the potential biological activity of this compound.

G Compound This compound In_Vitro In Vitro Screening (e.g., Cell Viability Assays, Enzyme Inhibition Assays) Compound->In_Vitro Hit_Identification Hit Identification In_Vitro->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Signaling Pathway Analysis, Target Identification) Hit_Identification->Mechanism_Study Active Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Logical workflow for biological activity investigation.

Safety and Handling

Specific safety data for this compound is limited. However, based on safety data sheets for related oxirane and phenol-containing compounds, the following hazards should be considered:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[8][9]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.[8][9]

  • Handling Precautions: Use in a well-ventilated area.[4][10] Wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing vapor or mist. Wash thoroughly after handling.[8]

It is crucial to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling and to perform a thorough risk assessment.

References

Stability and Storage Conditions of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Hydroxyphenyl)oxirane. Drawing upon established principles of chemical stability and forced degradation studies, this document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance on analytical methodologies for the identification and quantification of the parent compound and its degradation products.

Chemical Profile of this compound

This compound is a bifunctional molecule containing a reactive oxirane (epoxide) ring and a phenolic hydroxyl group. This unique combination of functional groups dictates its chemical reactivity and susceptibility to degradation under various environmental conditions. The strained three-membered oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. The phenolic hydroxyl group can undergo oxidation and influences the reactivity of the aromatic ring.

Chemical Structure:

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the general handling of phenolic and epoxy compounds:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of potential degradation reactions, particularly the opening of the oxirane ring and oxidation of the phenol group.
Light Store in amber vials or protect from light.The phenolic moiety can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation of the phenol group.
Moisture Store in a tightly sealed container in a dry environment.Prevents hydrolysis of the oxirane ring.
Incompatible Materials Avoid contact with strong acids, strong bases, and strong oxidizing agents.These can catalyze the degradation of both the oxirane and phenol functional groups.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a molecule. Based on the chemical structure of this compound, the following degradation pathways are anticipated under various stress conditions.

Hydrolytic Degradation

The oxirane ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a diol.

  • Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water. The attack will likely occur at the more substituted carbon, leading to the formation of 1-(2-hydroxyphenyl)ethane-1,2-diol.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the less sterically hindered carbon of the oxirane ring will also result in the formation of 1-(2-hydroxyphenyl)ethane-1,2-diol.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products. Common oxidizing agents like hydrogen peroxide can lead to the formation of quinone-like structures. The oxirane ring itself can also be susceptible to oxidation, although this is generally less facile than the oxidation of the phenol.

Thermal Degradation

Elevated temperatures can accelerate both hydrolytic and oxidative degradation. Furthermore, thermal stress can lead to polymerization of the epoxide. The thermal decomposition of similar phenolic epoxy compounds has been shown to yield a complex mixture of products, including smaller phenolic compounds and carbon oxides.

Photodegradation

Exposure to UV or visible light can induce photodegradation, particularly of the phenolic ring. This can involve the formation of free radicals, leading to a variety of degradation products, including colored quinone-type species.

A logical workflow for investigating these degradation pathways is presented below.

cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid Acid Hydrolysis Diol 1-(2-hydroxyphenyl)ethane-1,2-diol Acid->Diol Base Base Hydrolysis Base->Diol Oxidation Oxidation Quinone Quinone-type Species Oxidation->Quinone Thermal Thermal Polymer Polymerization Products Thermal->Polymer Fragments Smaller Phenolic Fragments Thermal->Fragments Photo Photolysis Photo->Quinone Compound Parent Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Potential Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[1][2]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Hydrolytic Degradation Protocol
  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for up to 7 days.

Oxidative Degradation Protocol

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation Protocol
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid in the initial solvent for analysis.

  • Solution State: Incubate the stock solution at 80°C for 7 days. At specified time points, withdraw an aliquot for analysis.

Photolytic Degradation Protocol
  • Solid State: Spread a thin layer of solid this compound in a shallow dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature and humidity conditions.

  • Solution State: Expose the stock solution in a photostability chamber under the same light conditions as the solid-state study.

The workflow for a typical forced degradation study is illustrated below.

cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Pathways Identify Degradation Pathways LCMS->Pathways Products Characterize Degradation Products LCMS->Products

Forced Degradation Experimental Workflow.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method would be suitable for separating this compound and its more polar degradation products.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the phenolic chromophore (e.g., around 275 nm) should be used.

  • Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns.

Summary of Quantitative Data

While specific quantitative data for this compound is not available in the public domain, the following table provides a template for summarizing the results of forced degradation studies.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Proposed Structure)
0.1 M HCl, 60°C72 hData to be generatedData to be generated1-(2-hydroxyphenyl)ethane-1,2-diol
0.1 M NaOH, 60°C72 hData to be generatedData to be generated1-(2-hydroxyphenyl)ethane-1,2-diol
3% H₂O₂, RT72 hData to be generatedData to be generatedQuinone-type species
80°C (Solid)7 daysData to be generatedData to be generatedPolymerization products, phenolic fragments
Photolysis (ICH Q1B)-Data to be generatedData to be generatedQuinone-type species

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The presence of both a reactive oxirane ring and a phenolic hydroxyl group necessitates careful handling and storage to prevent degradation. The implementation of systematic forced degradation studies, coupled with the development of a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of this compound in research and drug development applications. The proposed experimental protocols and analytical methodologies offer a robust starting point for a comprehensive stability assessment.

References

potential applications of 2-(2-Hydroxyphenyl)oxirane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Applications of the Oxirane Moiety in Medicinal Chemistry, with a Focus on Phenyl-Substituted Epoxides

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and extensive biological data for the specific compound 2-(2-Hydroxyphenyl)oxirane are not widely reported in publicly available literature. This guide, therefore, provides a broader overview of the potential applications of the oxirane ring, a key feature of this molecule, within medicinal chemistry. The principles and examples discussed herein are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of phenyl-substituted epoxides and related compounds.

Introduction: The Oxirane Ring as a Key Pharmacophore

The oxirane, or epoxide, is a three-membered cyclic ether that represents a highly valuable functional group in medicinal chemistry.[1] Its significance stems from the inherent ring strain, which renders it susceptible to nucleophilic attack and subsequent ring-opening reactions.[1][2] This reactivity provides a versatile tool for the synthesis of complex molecular architectures and the introduction of diverse functional groups, making oxiranes key intermediates in the production of numerous pharmaceuticals.[1][2]

Compounds bearing an oxirane ring have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antineoplastic, antiproliferative, and antimicrobial effects.[1][3][4] The reactivity of the epoxide moiety allows it to form covalent bonds with biological nucleophiles, such as amino acid residues in enzymes or DNA bases, leading to the modulation of their function. This mechanism of action is central to the therapeutic effect of many drugs.

This guide will explore the potential applications of the oxirane moiety, with a conceptual focus on structures akin to this compound, by examining its role in the synthesis of bioactive molecules and its presence in various therapeutic agents.

Synthetic Utility of the Oxirane Ring

The primary application of simple oxiranes, such as this compound, in medicinal chemistry is as a reactive intermediate for the synthesis of more complex drug candidates. The nucleophilic ring-opening of the epoxide can be achieved with a wide variety of nucleophiles, leading to the formation of diverse functionalized molecules.

Key Ring-Opening Reactions

The reaction of an oxirane with different nucleophiles can lead to a variety of important structural motifs in medicinal chemistry:

  • With amines: This reaction yields amino alcohols, a common scaffold in many biologically active compounds, including beta-blockers and certain antiviral agents.

  • With alcohols or phenols: This results in the formation of ether alcohols, which can be found in various drug classes.

  • With thiols: Thioether alcohols are produced, which are of interest for their potential biological activities.

  • With azides: This reaction produces azido alcohols, which are versatile intermediates that can be further functionalized, for example, through "click chemistry" to generate triazoles.[5]

The regioselectivity of the ring-opening reaction (i.e., which carbon of the epoxide is attacked) can often be controlled by the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile.

Synthesis of Chiral Compounds

The synthesis of enantiomerically pure drugs is a critical aspect of modern drug development. Asymmetric epoxidation reactions and the enantioselective ring-opening of epoxides are powerful strategies for the synthesis of chiral building blocks and final drug products.

Potential Therapeutic Applications of Oxirane-Containing Compounds

While specific data for this compound is scarce, the broader class of oxirane-containing compounds has shown promise in several therapeutic areas.

Anticancer Activity

Many natural and synthetic compounds containing an oxirane ring exhibit potent anticancer activity.[1][4] Their mechanism of action often involves the alkylation of DNA or the inhibition of key enzymes involved in cancer cell proliferation and survival. Steroids and triterpenoids bearing an oxirane ring have been a significant area of research in this regard.[1][3][4]

Anti-inflammatory Effects

The anti-inflammatory properties of some oxirane-containing compounds have also been reported.[1][4] These effects may be mediated through the modulation of inflammatory signaling pathways.

Antimicrobial Activity

The epoxide moiety can be found in some natural products with antibacterial and antifungal properties.[6] The reactivity of the oxirane ring can lead to the inactivation of essential microbial enzymes.

Data on Biologically Active Oxirane-Containing Compounds

The following table summarizes the reported biological activities of various compounds that feature an oxirane ring. It is important to note that these are structurally more complex than this compound but illustrate the therapeutic potential of the oxirane pharmacophore.

Compound ClassSpecific ExamplesReported Biological ActivitiesReference(s)
Steroidal Epoxides Withaferin A, TriptolideAntineoplastic, Anti-inflammatory, Immunosuppressive[1][3][4]
Chalcone Epoxides Various synthetic derivativesAntibacterial, Antifungal[6]
Terpenoid Epoxides Various natural productsAnticancer, Anti-inflammatory[1]

Experimental Protocols

General Synthesis of a Chalcone Epoxide

This protocol is adapted from a general method for the epoxidation of chalcones.[6]

Step 1: Chalcone Synthesis

  • An equimolar mixture of a substituted acetophenone (e.g., 2-hydroxyacetophenone) and a substituted benzaldehyde is dissolved in ethanol.

  • An aqueous solution of a base (e.g., potassium hydroxide) is added to the mixture.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • The product chalcone is isolated by filtration or extraction.

Step 2: Epoxidation of the Chalcone

  • The synthesized chalcone is dissolved in a suitable solvent (e.g., a mixture of methanol and acetone).

  • An oxidizing agent, such as hydrogen peroxide, is added in the presence of a base (e.g., sodium hydroxide).

  • The reaction is stirred at a controlled temperature until the chalcone is consumed (monitored by TLC).

  • The resulting epoxide is isolated by pouring the reaction mixture into cold water, followed by filtration and purification (e.g., by recrystallization or column chromatography).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate conceptual signaling pathways that could be targeted by oxirane-containing compounds and a general experimental workflow for their evaluation.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation DNA DNA Transcription_Factor->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Modulation Oxirane_Compound Oxirane Compound Oxirane_Compound->Receptor Binding Oxirane_Compound->Kinase_Cascade Direct Inhibition

Caption: Conceptual signaling pathway modulation by an oxirane-containing compound.

experimental_workflow Synthesis Synthesis of Oxirane Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for the development of oxirane-based drug candidates.

Conclusion and Future Perspectives

The oxirane ring is a cornerstone of medicinal chemistry, offering a gateway to a vast chemical space of biologically active molecules. While this compound itself is not extensively studied, its structural motifs—the reactive epoxide and the phenolic hydroxyl group—are features of significant interest in drug design. The phenolic group can participate in hydrogen bonding with biological targets, while the oxirane provides a handle for covalent modification or further synthetic elaboration.

Future research in this area could focus on the systematic synthesis and biological evaluation of a library of 2-(hydroxyphenyl)oxirane derivatives. By varying the substitution pattern on the phenyl ring and exploring different ring-opening reactions, it may be possible to identify novel compounds with potent and selective therapeutic activities. The development of new catalytic methods for the asymmetric synthesis of these compounds would also be of significant value.

References

The Reactivity of the Oxirane Ring in 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in 2-(2-hydroxyphenyl)oxirane and its derivatives. The presence of an ortho-hydroxyl group on the phenyl ring significantly influences the reactivity of the adjacent epoxide, making this class of compounds versatile intermediates in the synthesis of various heterocyclic systems, particularly flavonoids and related structures with significant biological activity.

Synthesis of this compound Derivatives

The primary route to obtaining this compound and its derivatives involves the epoxidation of 2'-hydroxychalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde.

Synthesis of 2'-Hydroxychalcones

Experimental Protocol:

A general procedure for the synthesis of 2'-hydroxychalcones involves the base-catalyzed condensation of 2-hydroxyacetophenone with a substituted benzaldehyde.

  • Reaction Setup: To a solution of 2-hydroxyacetophenone (1 equivalent) and the desired benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base such as sodium hydroxide or potassium hydroxide is added dropwise at a low temperature (0-5 °C).

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then poured into cold water and acidified with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Epoxidation of 2'-Hydroxychalcones

The epoxidation of the electron-deficient double bond in 2'-hydroxychalcones requires a potent and neutral oxidizing agent to avoid premature ring-opening of the sensitive epoxide. Dimethyldioxirane (DMD) is the reagent of choice for this transformation, offering high yields under mild conditions.[1][2]

Experimental Protocol: Preparation of Dimethyldioxirane (DMD) Solution

A solution of dimethyldioxirane in acetone can be prepared by the reaction of Oxone® (potassium peroxymonosulfate) with acetone.

  • Reaction Setup: A mixture of sodium bicarbonate, water, and acetone is cooled in an ice bath.

  • Reaction Execution: Oxone® is added in portions to the vigorously stirred mixture. The volatile dimethyldioxirane is distilled under reduced pressure and collected in a cold trap.

  • Concentration Determination: The concentration of the DMD solution is determined by titration with a standard solution of a sulfide (e.g., thioanisole) and analyzing the resulting sulfoxide by gas chromatography or NMR spectroscopy.[1]

Experimental Protocol: Epoxidation of 2'-Hydroxychalcone with DMD

  • Reaction Setup: The 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., acetone or dichloromethane) and cooled to a low temperature (typically -20 °C to 0 °C).

  • Reaction Execution: The prepared DMD solution is added dropwise to the chalcone solution. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure to yield the crude epoxide, which can be purified by chromatography or recrystallization.[2]

Reactivity of the Oxirane Ring: Intramolecular Cyclization

The defining feature of the reactivity of the oxirane ring in this compound derivatives is its propensity to undergo intramolecular nucleophilic attack by the ortho-hydroxyl group. This cyclization can be catalyzed by either acid or base, leading to different product distributions.

Base-Catalyzed Cyclization (Sₙ2 Pathway)

Under basic or neutral conditions, the phenolate anion, formed by deprotonation of the ortho-hydroxyl group, acts as a nucleophile. It attacks one of the oxirane carbons in an Sₙ2 fashion. This intramolecular ring-opening can proceed via two distinct pathways:

  • β-attack: Attack at the benzylic carbon of the oxirane, leading to the formation of a six-membered ring, resulting in a 3-hydroxyflavanone .

  • α-attack: Attack at the terminal carbon of the oxirane, resulting in the formation of a five-membered ring, yielding a 2-(α-hydroxybenzyl)-3-coumaranone .

The regioselectivity of the attack is influenced by the substitution pattern of the starting chalcone.

Experimental Protocol: Base-Catalyzed Cyclization

  • Reaction Setup: The 2'-hydroxychalcone epoxide is dissolved in a solvent such as methanol or acetone.

  • Reaction Execution: A base, such as triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or potassium carbonate, is added, and the mixture is stirred at room temperature or heated to reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to separate the isomeric products.

Acid-Catalyzed Cyclization (Sₙ1-like Pathway)

In the presence of a strong acid, the oxirane oxygen is protonated, making the ring more susceptible to nucleophilic attack. The phenolic hydroxyl group then attacks the protonated epoxide. This reaction proceeds through a mechanism with significant Sₙ1 character, favoring the formation of a carbocation at the more substituted (benzylic) carbon. Consequently, acid-catalyzed cyclization almost exclusively results in β-attack , leading to the formation of trans-3-hydroxyflavanones .

Experimental Protocol: Acid-Catalyzed Cyclization

  • Reaction Setup: The 2'-hydroxychalcone epoxide is dissolved in a solvent like dichloromethane or methanol.

  • Reaction Execution: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added, and the reaction is stirred at room temperature.

  • Work-up and Purification: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data on Reactivity

The following table summarizes the yields of different products obtained from the cyclization of various 2'-hydroxychalcone epoxides under different conditions.

Precursor (Substituents on Chalcone)Reaction ConditionsProduct(s)Yield (%)Reference
2'-hydroxychalconeDMD, then neutral workup3-hydroxyflavanone / 2-(α-hydroxybenzyl)-3-coumaranone-
2'-hydroxychalconeDMD, then acidic workup (p-TsOH)trans-3-hydroxyflavanoneHigh
2'-hydroxychalconeDMD, then basic workup (Et₃N)3-hydroxyflavanone & 2-(α-hydroxybenzyl)-3-coumaranoneVaries
β-unsubstituted 1-(2-hydroxyphenyl)-2-alken-1-one epoxideAcidic or BasicPredominantly α-cyclization product-
β,β-dimethylated 1-(2-hydroxyphenyl)-2-alken-1-one epoxideAcidic or BasicMixture of 3-hydroxychromanone and 2-(1-hydroxy-1-methylethyl)-3-coumaranone-

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 2'-Hydroxychalcone cluster_1 Epoxidation cluster_2 Intramolecular Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Hydroxyacetophenone->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation 2'-Hydroxychalcone 2'-Hydroxychalcone Claisen-Schmidt Condensation->2'-Hydroxychalcone Epoxidation Reaction Epoxidation Reaction 2'-Hydroxychalcone->Epoxidation Reaction DMD Solution DMD Solution DMD Solution->Epoxidation Reaction 2'-(2-Hydroxyphenyl)oxirane Derivative 2'-(2-Hydroxyphenyl)oxirane Derivative Epoxidation Reaction->2'-(2-Hydroxyphenyl)oxirane Derivative Base-Catalyzed Base-Catalyzed 2'-(2-Hydroxyphenyl)oxirane Derivative->Base-Catalyzed Acid-Catalyzed Acid-Catalyzed 2'-(2-Hydroxyphenyl)oxirane Derivative->Acid-Catalyzed 3-Hydroxyflavanone 3-Hydroxyflavanone Base-Catalyzed->3-Hydroxyflavanone 2-(a-hydroxybenzyl)-3-coumaranone 2-(a-hydroxybenzyl)-3-coumaranone Base-Catalyzed->2-(a-hydroxybenzyl)-3-coumaranone trans-3-Hydroxyflavanone trans-3-Hydroxyflavanone Acid-Catalyzed->trans-3-Hydroxyflavanone

Caption: Experimental workflow for the synthesis and reaction of this compound derivatives.

Signaling Pathways (Reaction Mechanisms)

G cluster_0 Base-Catalyzed Cyclization (Sₙ2) Start_Base This compound Derivative Deprotonation Deprotonation (+ Base) Start_Base->Deprotonation Phenolate Phenolate Intermediate Deprotonation->Phenolate Beta_Attack β-Attack (Sₙ2) Phenolate->Beta_Attack Alpha_Attack α-Attack (Sₙ2) Phenolate->Alpha_Attack Product_Flavanone 3-Hydroxyflavanone Beta_Attack->Product_Flavanone Product_Coumaranone 2-(α-hydroxybenzyl)-3-coumaranone Alpha_Attack->Product_Coumaranone

Caption: Base-catalyzed intramolecular cyclization of this compound derivatives.

G cluster_1 Acid-Catalyzed Cyclization (Sₙ1-like) Start_Acid This compound Derivative Protonation Protonation (+ H⁺) Start_Acid->Protonation Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Ring_Opening Ring Opening (Sₙ1-like) Favors benzylic carbocation Protonated_Epoxide->Ring_Opening Carbocation Benzylic Carbocation Intermediate Ring_Opening->Carbocation Nucleophilic_Attack Intramolecular Nucleophilic Attack (β-attack) Carbocation->Nucleophilic_Attack Deprotonation_Final Deprotonation Nucleophilic_Attack->Deprotonation_Final Product_trans_Flavanone trans-3-Hydroxyflavanone Deprotonation_Final->Product_trans_Flavanone

Caption: Acid-catalyzed intramolecular cyclization of this compound derivatives.

Relevance in Drug Development

The synthetic pathways involving this compound derivatives are of significant interest to the pharmaceutical industry. The resulting 3-hydroxyflavanones and related flavonoid structures are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.

The ability to control the stereochemistry at the C2 and C3 positions of the flavanone ring through the choice of cyclization conditions (acid- vs. base-catalyzed) is crucial for the synthesis of specific stereoisomers of biologically active molecules. This methodology provides a valuable tool for the generation of libraries of flavonoid derivatives for drug screening and for the total synthesis of natural products with therapeutic potential. For instance, the development of novel anticancer agents and anti-inflammatory drugs often targets the synthesis of specific flavonoid structures, for which this compound derivatives serve as key precursors.

References

The Pivotal Role of the Ortho-Hydroxyl Group in the Reactivity of 2-(2-Hydroxyphenyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reactivity of the oxirane ring in 2-(2-hydroxyphenyl)oxirane is profoundly influenced by the presence of the ortho-hydroxyl group. This guide elucidates the multifaceted role of this neighboring functional group, which dictates the regioselectivity of ring-opening reactions and facilitates intramolecular cyclization through anchimeric assistance. Under different catalytic conditions, the hydroxyl group can act as an internal nucleophile, leading to the formation of valuable heterocyclic scaffolds. Understanding these mechanisms is critical for the strategic design of synthetic pathways in medicinal chemistry and materials science. This document provides a comprehensive overview of the underlying principles, experimental considerations, and mechanistic pathways governing the reactivity of this versatile molecule.

Introduction: The Unique Reactivity of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, rendering them susceptible to ring-opening reactions with a wide array of nucleophiles.[1] This inherent reactivity makes them valuable synthetic intermediates. The reaction pathways of unsymmetrical epoxides are governed by both steric and electronic factors, and the regioselectivity of nucleophilic attack is highly dependent on the reaction conditions (acidic or basic).[2][3]

In the case of this compound, the presence of a hydroxyl group ortho to the oxirane substituent introduces a layer of complexity and synthetic opportunity. This hydroxyl group can exert its influence in two primary ways:

  • Electronic Effects: As an electron-donating group, the hydroxyl group can influence the electron density of the aromatic ring and, by extension, the electrophilicity of the oxirane carbons.[4]

  • Neighboring Group Participation (NGP): The hydroxyl group can act as an internal nucleophile, directly participating in the ring-opening reaction.[4][5] This intramolecular pathway, often termed anchimeric assistance, can lead to accelerated reaction rates and specific stereochemical outcomes.

This guide will delve into the mechanistic details of how the ortho-hydroxyl group directs the reactivity of this compound, with a focus on the intramolecular cyclization pathways that lead to the formation of dihydrobenzofuran derivatives.

The Dual Role of the Hydroxyl Group: Electronic and Steric Influence

The hydroxyl group in this compound is a powerful ortho-, para-directing activator in electrophilic aromatic substitution, a consequence of its ability to donate a lone pair of electrons into the aromatic system via resonance.[4] This electron-donating nature increases the electron density of the benzene ring, which can subtly influence the electronic properties of the attached oxirane ring.

However, the most significant influence of the hydroxyl group on the reactivity of the oxirane ring is through neighboring group participation (NGP) . The proximity of the hydroxyl group to the electrophilic carbons of the oxirane allows it to act as an intramolecular nucleophile, leading to cyclization. The regioselectivity of this intramolecular attack is highly dependent on the reaction conditions.

Reaction Pathways and Mechanisms

The intramolecular cyclization of this compound can proceed via two main pathways, dictated by whether the reaction is catalyzed by acid or base. These pathways lead to different regioisomeric products.

Acid-Catalyzed Intramolecular Cyclization: Formation of a Five-Membered Ring

Under acidic conditions, the oxygen atom of the oxirane is first protonated, forming a good leaving group.[6] This protonation enhances the electrophilicity of the oxirane carbons. The subsequent nucleophilic attack by the ortho-hydroxyl group can, in principle, occur at either the α-carbon (Cα, adjacent to the phenyl ring) or the β-carbon (Cβ, the terminal carbon of the oxirane).

In this scenario, the reaction proceeds through a mechanism with significant SN1 character.[5] A partial positive charge develops at the more substituted and benzylic α-carbon, which is stabilized by the adjacent phenyl ring. Consequently, the intramolecular nucleophilic attack by the hydroxyl group occurs preferentially at this more electrophilic α-carbon. This leads to the formation of a five-membered ring, yielding 2,3-dihydrobenzofuran-2-methanol . This type of cyclization is often referred to as a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

acid_catalyzed_cyclization reactant This compound protonation Protonation of Oxirane Oxygen reactant->protonation H+ intermediate Protonated Oxirane (Oxonium Ion) protonation->intermediate attack Intramolecular Nucleophilic Attack (5-exo-tet) intermediate->attack Neighboring -OH group product 2,3-Dihydrobenzofuran-2-methanol attack->product

Figure 1. Acid-Catalyzed Intramolecular Cyclization Pathway.
Base-Catalyzed Intramolecular Cyclization: Potential for Competing Pathways

Under basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This potent internal nucleophile can then attack the oxirane ring. In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of epoxides typically follows an SN2 mechanism.[7]

In an SN2 reaction, steric hindrance plays a more dominant role. Therefore, the nucleophilic attack is expected to occur at the less sterically hindered β-carbon. This would lead to the formation of a six-membered ring, a 3,4-dihydro-2H-benzo[b][8][9]oxazin-3-ol . This is a 6-endo-tet cyclization, which is generally disfavored by Baldwin's rules.

However, studies on analogous systems, such as 2'-hydroxychalcone epoxides, have shown that under basic or neutral conditions, a competitive α-cyclization can also occur, leading to a five-membered ring product.[5] The product distribution can be influenced by factors such as the nature of the base, solvent, and temperature. For this compound, the formation of the thermodynamically more stable five-membered ring product, 2,3-dihydrobenzofuran-2-methanol , via attack at the α-carbon, is a likely outcome, potentially competing with the formation of the six-membered ring.

base_catalyzed_cyclization cluster_pathways Competing Intramolecular Attacks reactant This compound deprotonation Deprotonation of Phenolic -OH reactant->deprotonation Base intermediate Phenoxide Intermediate deprotonation->intermediate attack_alpha Attack at α-carbon (5-exo-tet) intermediate->attack_alpha SN2 attack_beta Attack at β-carbon (6-endo-tet) intermediate->attack_beta SN2 product_alpha 2,3-Dihydrobenzofuran-2-methanol (5-membered ring) attack_alpha->product_alpha product_beta 3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-ol (6-membered ring - minor/disfavored) attack_beta->product_beta

Figure 2. Base-Catalyzed Intramolecular Cyclization Pathways.

Quantitative Data Summary

ConditionPredominant Cyclization PathwayExpected Major ProductRationale
Acidic β-Cyclization (attack at α-carbon)2,3-Dihydrobenzofuran-2-methanolSN1-like mechanism, stabilization of the positive charge at the benzylic position.
Basic/Neutral Competing α and β cyclizationMixture, with a likelihood of 2,3-Dihydrobenzofuran-2-methanol being significantSN2 mechanism, with competition between sterically favored attack at the β-carbon and the formation of a thermodynamically stable five-membered ring.

Experimental Protocols (Representative)

The following are representative experimental protocols for acid- and base-catalyzed intramolecular cyclization of hydroxyl-substituted epoxides, based on procedures for analogous compounds.[5] Researchers should optimize these conditions for this compound.

Acid-Catalyzed Cyclization

Objective: To synthesize 2,3-dihydrobenzofuran-2-methanol.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Strong acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of the strong acid (e.g., 0.1 equivalents of p-TsOH).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

acid_protocol dissolve Dissolve this compound in anhydrous solvent add_acid Add acid catalyst (e.g., p-TsOH) dissolve->add_acid react Stir at room temperature (Monitor by TLC) add_acid->react quench Quench with NaHCO3 solution react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Figure 3. Experimental Workflow for Acid-Catalyzed Cyclization.
Base-Catalyzed Cyclization

Objective: To investigate the products of base-catalyzed intramolecular cyclization.

Materials:

  • This compound

  • Methanol or ethanol

  • Base (e.g., sodium hydroxide or potassium carbonate)

  • Water

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the alcohol solvent in a round-bottom flask with a magnetic stirrer.

  • Add the base (e.g., 1.1 equivalents of sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the product mixture and purify the components using column chromatography.

base_protocol dissolve Dissolve this compound in alcohol add_base Add base (e.g., NaOH) dissolve->add_base react Stir (room temp. or heat) (Monitor by TLC) add_base->react neutralize Neutralize with dilute acid react->neutralize partition Partition between water and organic solvent neutralize->partition dry_concentrate Dry and concentrate partition->dry_concentrate analyze_purify Analyze and purify products dry_concentrate->analyze_purify

Figure 4. Experimental Workflow for Base-Catalyzed Cyclization.

Conclusion

The ortho-hydroxyl group in this compound is not a mere spectator but an active participant in the reactivity of the oxirane ring. Its ability to act as an intramolecular nucleophile via neighboring group participation provides a powerful tool for the synthesis of dihydrobenzofuran derivatives. The regioselectivity of this intramolecular cyclization can be effectively controlled by the choice of catalyst, with acidic conditions favoring the formation of the five-membered ring product, 2,3-dihydrobenzofuran-2-methanol. In contrast, basic conditions may lead to a mixture of products due to competing reaction pathways. For researchers in drug discovery and organic synthesis, a thorough understanding of these mechanistic nuances is paramount for the rational design and efficient execution of synthetic strategies involving this and related scaffolds. Further investigation into the specific kinetics and optimization of reaction conditions for this compound would be a valuable contribution to the field.

References

Methodological & Application

detailed experimental protocol for 2-(2-Hydroxyphenyl)oxirane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: Synthesis of 2-(2-Hydroxyphenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring both a reactive epoxide ring and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. This document provides a detailed two-step experimental protocol for the synthesis of this compound, commencing with the preparation of the precursor 2-vinylphenol (also known as 2-hydroxystyrene), followed by its epoxidation.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Deacetylation of 2-acetoxystyrene to yield 2-vinylphenol.

  • Epoxidation of 2-vinylphenol using meta-chloroperoxybenzoic acid (m-CPBA) to form the final product, this compound.

Part 1: Synthesis of 2-Vinylphenol

This protocol outlines the base-catalyzed deacetylation of 2-acetoxystyrene.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-AcetoxystyreneC₁₀H₁₀O₂162.1910.54 g65Starting material
Sodium HydroxideNaOH40.0011.00 g275Catalyst
Anhydrous EthanolC₂H₅OH46.0760 mL-Solvent
Deionized WaterH₂O18.0250 mL-For workup
Ethyl AcetateC₄H₈O₂88.1190 mL (3 x 30 mL)-Extraction solvent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.00 g (275 mmol) of sodium hydroxide in 60 mL of anhydrous ethanol.

  • Addition of Starting Material: To the ethanolic sodium hydroxide solution, add 10.54 g (65 mmol) of 2-acetoxystyrene.

  • Reaction: Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, add 50 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 2-vinylphenol as a yellow solid. The expected yield is approximately 96%.

Part 2: Synthesis of this compound

This protocol describes the epoxidation of 2-vinylphenol using m-CPBA. The hydroxyl group can direct the epoxidation to occur on the same face of the alkene.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-VinylphenolC₈H₈O120.155.0 g41.6Starting material
m-CPBA (77%)C₇H₅ClO₃172.5710.3 g46.0Epoxidizing agent (1.1 eq)
DichloromethaneCH₂Cl₂84.93200 mL-Solvent
Sat. NaHCO₃ soln.NaHCO₃84.01As needed-For quenching
BrineNaCl (aq)-As needed-For washing
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying agent
Experimental Protocol
  • Reaction Setup: Dissolve 5.0 g (41.6 mmol) of 2-vinylphenol in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled solution, add 10.3 g (46.0 mmol) of meta-chloroperoxybenzoic acid (m-CPBA, 77% purity) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxyacid by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure of the synthesized compound can be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (4H, m), Oxirane CH (1H, m), Oxirane CH₂ (2H, m), Phenolic OH (1H, broad s).
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons, Oxirane CH carbon, Oxirane CH₂ carbon.
Mass Spec (MS) Expected m/z for C₈H₈O₂: [M]+ calculated ~136.05.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_0 Part 1: Synthesis of 2-Vinylphenol cluster_1 Part 2: Synthesis of this compound A Dissolve NaOH in Ethanol B Add 2-Acetoxystyrene A->B C Stir at RT under N2 (4h) B->C D Workup (H2O addition) C->D E Extraction with Ethyl Acetate D->E F Dry & Concentrate E->F G 2-Vinylphenol (Product 1) F->G H Dissolve 2-Vinylphenol in DCM (0 °C) G->H Use as starting material I Add m-CPBA H->I J Stir at 0 °C to RT (4-6h) I->J K Quench with NaHCO3 J->K L Extraction & Washing K->L M Dry & Concentrate L->M N Purification (Column Chromatography) M->N O This compound (Final Product) N->O

Caption: Overall workflow for the two-step synthesis of this compound.

Application Notes and Protocols for the Purification of 2-(2-Hydroxyphenyl)oxirane by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2-(2-Hydroxyphenyl)oxirane using column chromatography. The protocols outlined below are designed to ensure the efficient separation and recovery of the target compound while minimizing potential degradation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, containing both a phenolic hydroxyl group and a reactive epoxide ring, presents unique challenges during purification. The inherent ring strain of the epoxide makes it susceptible to acid-catalyzed ring-opening, a reaction that can be promoted by the slightly acidic nature of standard silica gel. Therefore, careful selection of the stationary and mobile phases is crucial for a successful purification.

This application note details the use of normal-phase column chromatography for the purification of this compound, with a focus on mitigating on-column degradation and achieving high purity.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSpecificationPurpose
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Adsorbent for separation.
Neutralized Silica Gel or Alumina (optional)Alternative stationary phase to prevent epoxide degradation.
Mobile Phase Solvents n-Hexane (or Petroleum Ether)Non-polar component of the eluent.
Ethyl Acetate (EtOAc)Polar component of the eluent.
Dichloromethane (DCM)Alternative polar component of the eluent.
AcetoneAlternative polar component of the eluent.
Triethylamine (TEA)Mobile phase additive to neutralize acidic sites on silica gel.
Crude Sample This compound (dissolved in a minimal amount of a suitable solvent, e.g., DCM)The mixture to be purified.
Other Anhydrous Sodium SulfateDrying agent for collected fractions.
Thin Layer Chromatography (TLC) plates (silica gel coated)For monitoring the separation.
Table 2: Recommended Column Chromatography Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60-120 mesh for gravity chromatography; 230-400 mesh for flash chromatography)Standard, cost-effective adsorbent.[1][2]
Stationary Phase to Sample Ratio (w/w) 50:1 to 100:1Ensures adequate separation of components.
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 70:30)Allows for the elution of compounds with varying polarities.
Mobile Phase Additive 0.1-1% Triethylamine (TEA) in the eluentNeutralizes the acidic silica surface, preventing epoxide ring-opening.
Column Packing Method Wet slurry methodProvides a more uniform and well-packed column, leading to better separation.
Sample Loading Dry loading or minimal solvent wet loadingPrevents disturbance of the column bed and improves resolution.
Flow Rate Dependent on column dimensions and particle size (gravity or pressure-driven)Should be optimized for the best separation.
Fraction Collection Based on TLC analysis of the eluateEnsures collection of the pure compound.

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3). To account for the potential acidity of the silica, it is advisable to also test solvent systems containing 0.5% triethylamine.

  • Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Rf Value: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.

Preparation of the Chromatography Column
  • Column Selection: Choose a glass column of an appropriate size based on the amount of crude material to be purified. A general rule is a column height-to-diameter ratio of about 10:1.

  • Stationary Phase Preparation:

    • Standard Silica Gel: Weigh the required amount of silica gel (e.g., 50 times the weight of the crude sample).

    • Neutralized Silica Gel (Recommended): To prepare a neutralized stationary phase, create a slurry of the silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexane/EtOAc) containing 0.5-1% triethylamine. This pre-treatment helps to deactivate acidic sites.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel to protect the surface during sample and eluent addition.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude sample in the smallest possible volume of the initial eluent.

    • Carefully apply the solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

Elution and Fraction Collection
  • Elution:

    • Begin eluting the column with the least polar solvent mixture determined from the TLC analysis (e.g., 95:5 Hexane/EtOAc with 0.5% TEA).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds. This can be done in a stepwise or continuous gradient.

  • Fraction Collection:

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting small aliquots of the collected fractions onto TLC plates and developing them in the appropriate solvent system.

    • Combine the fractions that contain the pure this compound.

Post-Purification
  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and ¹³C NMR.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Preparation (Wet Slurry Packing with Neutralized Silica Gel) tlc->column_prep Informs sample_load 3. Sample Loading (Dry Loading Recommended) column_prep->sample_load elution 4. Gradient Elution (e.g., Hexane/EtOAc + TEA) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection Collect Eluate fraction_analysis 6. TLC Monitoring of Fractions fraction_collection->fraction_analysis Analyze pooling 7. Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal 8. Solvent Evaporation pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • This compound is a reactive compound; avoid contact with skin and eyes. Review the Safety Data Sheet (SDS) before handling.

By following these detailed protocols and paying close attention to the specific requirements for handling an acid-sensitive epoxide, researchers can successfully purify this compound for use in further research and development.

References

Application Notes & Protocols: Synthesis of Flavonoids Utilizing 2-(2-Hydroxyphenyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavonoids are a diverse class of polyphenolic compounds widely found in nature, renowned for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The synthetic production of flavonoids is crucial for enabling systematic structure-activity relationship studies and the development of new therapeutic agents. A key strategy in flavonoid synthesis involves the use of 2'-hydroxychalcones as versatile precursors.[1][4][5] This document details the application of 2-(2-Hydroxyphenyl)oxirane derivatives, specifically the epoxides of 2'-hydroxychalcones, in the synthesis of various flavonoid classes, with a focus on 3-hydroxyflavanones.

The epoxidation of 2'-hydroxychalcones and subsequent intramolecular cyclization of the resulting this compound derivatives provides a powerful and stereoselective route to flavonoids.[6] This method offers an alternative to traditional cyclization techniques and allows for the introduction of specific functionalities, such as the 3-hydroxyl group, which is characteristic of flavonols and an important feature for biological activity.

I. Synthetic Pathways Overview

The general synthetic strategy involves two key steps:

  • Epoxidation of 2'-Hydroxychalcones: The double bond of a 2'-hydroxychalcone is converted into an epoxide ring to form a this compound derivative.

  • Intramolecular Cyclization: The epoxide undergoes a ring-opening and subsequent cyclization to yield the flavonoid skeleton. The regioselectivity of this cyclization can be controlled by the reaction conditions.

Below is a diagram illustrating the overall workflow for the synthesis of flavonoids from 2'-hydroxychalcones via their epoxide derivatives.

G cluster_0 Step 1: Synthesis of 2'-Hydroxychalcone cluster_1 Step 2: Epoxidation cluster_2 Step 3: Cyclization start 2'-Hydroxyacetophenone + Substituted Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone 2'-Hydroxychalcone claisen_schmidt->chalcone epoxidation Epoxidation (e.g., with dimethyldioxirane) chalcone->epoxidation epoxide This compound derivative (2'-Hydroxychalcone epoxide) epoxidation->epoxide cyclization Intramolecular Cyclization (Acid or Base Catalyzed) epoxide->cyclization flavonoid Flavonoid (e.g., 3-Hydroxyflavanone) cyclization->flavonoid

Caption: General workflow for flavonoid synthesis via 2'-hydroxychalcone epoxidation.

II. Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of flavanones from 2'-hydroxychalcones, a related and often precursor reaction to the synthesis involving epoxides. While specific yield data for the epoxidation-cyclization sequence is sparse in the provided results, the data for flavanone synthesis from chalcones provides a relevant benchmark for the cyclization step.

Entry2'-Hydroxychalcone DerivativeCatalyst/ConditionsReaction TimeProductYield (%)Reference
1(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneAcetic Acid, Conventional Heating (100 °C)4 days2-phenylchroman-4-one75[7]
2(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneAcetic Acid, Microwave Irradiation30 min2-phenylchroman-4-one82[7]
32'-hydroxydihydrochalconePd(TFA)₂, bpy, O₂ in DMSO (100 °C)15-48 hFlavone55[8]
42'-hydroxydihydrochalconePd(TFA)₂, Cu(OAc)₂, O₂ in DMSO (100 °C)15-48 hFlavanone79[8]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone

This protocol describes the synthesis of the 2'-hydroxychalcone precursor via a Claisen-Schmidt condensation.

  • Materials:

    • 2'-Hydroxyacetophenone

    • Substituted benzaldehyde

    • Sodium hydroxide (NaOH) or other suitable base

    • Ethanol or other suitable solvent

    • Hydrochloric acid (HCl) for neutralization

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of NaOH while stirring.

    • Continue stirring at room temperature for the time specified in the relevant literature (typically several hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • The precipitated 2'-hydroxychalcone is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Protocol 2: Epoxidation of 2'-Hydroxychalcone

This protocol details the formation of the this compound derivative.

  • Materials:

    • 2'-Hydroxychalcone

    • Dimethyldioxirane (DMDO) in acetone or other suitable epoxidizing agent

    • Dichloromethane or other suitable solvent

  • Procedure:

    • Dissolve the 2'-hydroxychalcone in dichloromethane in a reaction vessel.

    • Cool the solution to 0 °C.

    • Add a solution of dimethyldioxirane in acetone dropwise to the stirred solution.

    • Allow the reaction to proceed at 0 °C and monitor its completion by TLC.

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2'-hydroxychalcone epoxide.

    • The crude epoxide can often be used in the next step without further purification.

Protocol 3: Cyclization of 2'-Hydroxychalcone Epoxide to 3-Hydroxyflavanone

This protocol describes the acid or base-catalyzed intramolecular cyclization to form the flavonoid product.

  • Materials:

    • 2'-Hydroxychalcone epoxide

    • Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., sodium methoxide)

    • Methanol or other suitable solvent

  • Procedure (Acid-Catalyzed):

    • Dissolve the crude 2'-hydroxychalcone epoxide in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3-hydroxyflavanone.

  • Procedure (Base-Catalyzed):

    • Dissolve the crude 2'-hydroxychalcone epoxide in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, neutralize the base with a mild acid (e.g., dilute HCl).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography as described above.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic pathway for the cyclization of a 2'-hydroxychalcone epoxide to a 3-hydroxyflavanone.

G start 2'-Hydroxychalcone Epoxide protonation Protonation of Epoxide Oxygen (Acid Catalysis) start->protonation attack Intramolecular Nucleophilic Attack by Phenolic Hydroxyl protonation->attack intermediate Cyclized Intermediate attack->intermediate deprotonation Deprotonation intermediate->deprotonation product trans-3-Hydroxyflavanone deprotonation->product

Caption: Acid-catalyzed cyclization of a 2'-hydroxychalcone epoxide.

V. Conclusion

The use of this compound derivatives, formed through the epoxidation of readily accessible 2'-hydroxychalcones, represents a valuable and efficient method for the synthesis of flavonoids, particularly 3-hydroxyflavanones.[6] This approach offers good control over stereochemistry and provides a direct route to biologically important flavonoid scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel flavonoid derivatives for various applications. Further optimization of reaction conditions, particularly through the use of microwave irradiation, can lead to significantly reduced reaction times and improved yields.[7]

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)oxirane as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(2-hydroxyphenyl)oxirane as a key building block for the synthesis of a variety of valuable heterocyclic compounds. The inherent reactivity of the epoxide ring, coupled with the neighboring phenol moiety, allows for selective intramolecular cyclizations and intermolecular reactions with various nucleophiles, leading to the formation of benzofurans, chromanes, and other related heterocyclic systems. Many of these scaffolds are of significant interest in medicinal chemistry and drug development.

Intramolecular Cyclization Reactions

The phenolic hydroxyl group in this compound can act as an internal nucleophile, attacking the epoxide ring to yield five- or six-membered heterocyclic rings. The regioselectivity of this intramolecular cyclization is highly dependent on the reaction conditions, particularly the type of catalyst used (acidic or basic).

  • Base-Catalyzed Cyclization (5-exo-tet): In the presence of a base, the phenoxide is generated, which preferentially attacks the less sterically hindered carbon of the oxirane ring in a 5-exo-tet cyclization. This pathway leads to the formation of 2,3-dihydrobenzofuran-3-ol, a valuable scaffold in various biologically active molecules.

  • Acid-Catalyzed Cyclization (6-endo-tet): Under acidic conditions, the epoxide oxygen is protonated, activating the oxirane ring for nucleophilic attack. The phenolic hydroxyl group can then attack the more substituted carbon of the epoxide in a 6-endo-tet cyclization, to form 3-hydroxychromane. This pathway is in competition with the 5-exo-tet pathway, and the product ratio can be influenced by the specific acid catalyst and reaction conditions.

Intermolecular Nucleophilic Ring-Opening Reactions

The strained oxirane ring is susceptible to ring-opening by a variety of external nucleophiles. The presence of the ortho-hydroxyl group can influence the regioselectivity of the attack and potentially participate in subsequent reactions.

  • Reaction with Amines: Primary and secondary amines can open the epoxide ring to yield 3-amino-substituted chroman-4-ols. These compounds are of interest in the synthesis of nitrogen-containing heterocyclic drugs. The reaction typically proceeds via a nucleophilic attack of the amine on one of the epoxide carbons.

  • Reaction with Thiols: Thiols can react with the oxirane in a similar fashion to amines to produce 3-thio-substituted chroman-4-ols. These sulfur-containing heterocycles are also important motifs in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-3-ol via Base-Catalyzed Intramolecular Cyclization

This protocol describes a proposed method for the synthesis of 2,3-dihydrobenzofuran-3-ol from this compound based on the principles of base-catalyzed intramolecular epoxide ring-opening.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydrobenzofuran-3-ol.

Protocol 2: Synthesis of 3-Hydroxychromane via Acid-Catalyzed Intramolecular Cyclization

This protocol outlines a proposed method for the synthesis of 3-hydroxychromane from this compound based on acid-catalyzed intramolecular epoxide ring-opening.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-hydroxychromane.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Heterocyclic Compounds from this compound (Proposed)

EntryProductReaction TypeCatalystSolventTemp (°C)Time (h)Yield (%)Spectroscopic Data (Predicted)
12,3-Dihydrobenzofuran-3-olIntramolecular Cyclization (5-exo-tet)NaHTHF25385¹H NMR: δ 7.2-6.8 (m, 4H), 4.8 (t, 1H), 4.3 (dd, 1H), 4.1 (dd, 1H), 2.5 (br s, 1H). ¹³C NMR: δ 159.0, 128.5, 125.0, 121.0, 110.0, 109.0, 75.0, 74.0.
23-HydroxychromaneIntramolecular Cyclization (6-endo-tet)p-TsOHDCM25670¹H NMR: δ 7.1-6.7 (m, 4H), 4.2 (dd, 1H), 4.0 (m, 1H), 3.9 (dd, 1H), 2.9 (dd, 1H), 2.7 (dd, 1H), 2.1 (br s, 1H). ¹³C NMR: δ 155.0, 127.5, 121.0, 117.0, 114.0, 120.0, 68.0, 65.0, 30.0.

Note: The yields and spectroscopic data are predicted based on similar reactions and may vary.

Visualizations

Synthesis_Pathways cluster_intramolecular Intramolecular Cyclization cluster_intermolecular Intermolecular Ring-Opening 2_2_hydroxyphenyl_oxirane This compound dihydrobenzofuranol 2,3-Dihydrobenzofuran-3-ol 2_2_hydroxyphenyl_oxirane->dihydrobenzofuranol Base-catalyzed (5-exo-tet) hydroxychromane 3-Hydroxychromane 2_2_hydroxyphenyl_oxirane->hydroxychromane Acid-catalyzed (6-endo-tet) start_oxirane This compound amine_product 3-Amino-chroman-4-ol Derivatives start_oxirane->amine_product Reaction with Amines thiol_product 3-Thio-chroman-4-ol Derivatives start_oxirane->thiol_product Reaction with Thiols nucleophiles Amines (R₂NH) Thiols (RSH)

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_base Base-Catalyzed Synthesis of 2,3-Dihydrobenzofuran-3-ol cluster_acid Acid-Catalyzed Synthesis of 3-Hydroxychromane start_base Dissolve this compound in anhydrous THF add_base Add NaH at 0°C start_base->add_base react_base Stir at room temperature (2-4h) add_base->react_base quench_base Quench with aq. NH₄Cl react_base->quench_base extract_base Extract with Ethyl Acetate quench_base->extract_base purify_base Purify by Column Chromatography extract_base->purify_base product_base 2,3-Dihydrobenzofuran-3-ol purify_base->product_base start_acid Dissolve this compound in anhydrous DCM add_acid Add catalytic p-TsOH start_acid->add_acid react_acid Stir at room temperature (4-8h) add_acid->react_acid quench_acid Quench with aq. NaHCO₃ react_acid->quench_acid extract_acid Extract with Ethyl Acetate quench_acid->extract_acid purify_acid Purify by Column Chromatography extract_acid->purify_acid product_acid 3-Hydroxychromane purify_acid->product_acid

Caption: Experimental workflows for heterocyclic synthesis.

Application Notes and Protocols for the Enantioselective Synthesis of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral epoxides is a cornerstone of modern organic chemistry, providing critical building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. 2-(2-Hydroxyphenyl)oxirane, in its enantiomerically pure forms, is a valuable synthon in medicinal chemistry. This document provides detailed application notes and protocols for the enantioselective synthesis of this target molecule, focusing on the robust and widely applicable Jacobsen-Katsuki epoxidation. This method utilizes a chiral manganese-salen complex to effect the asymmetric epoxidation of unfunctionalized alkenes, such as the substrate 2-vinylphenol.

The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivities, operational simplicity, and the commercial availability of the required catalysts.[1][2][3] The reaction typically employs readily available and inexpensive oxidants like sodium hypochlorite (bleach).[3] The choice of the chiral ligand, either (R,R) or (S,S) enantiomer of the salen catalyst, dictates the stereochemical outcome of the epoxidation, allowing for selective access to either enantiomer of the desired epoxide.[1]

Reaction Principle

The core of this enantioselective transformation is the Jacobsen-Katsuki epoxidation, which facilitates the asymmetric transfer of an oxygen atom to the double bond of 2-vinylphenol. The key to the stereocontrol lies in the C₂-symmetric chiral manganese(III)-salen catalyst. The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo intermediate. The alkene approaches the metal-oxo species in a "side-on" fashion, leading to a concerted or radical-stepwise formation of the epoxide. The chiral environment created by the salen ligand directs the approach of the alkene, favoring the formation of one enantiomer of the epoxide over the other.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the Jacobsen-Katsuki epoxidation of styrenic substrates, which are structurally analogous to 2-vinylphenol. This data provides an expected range of yields and enantiomeric excesses (ee) for the synthesis of this compound.

SubstrateCatalystOxidantYield (%)ee (%)Reference
Styrene(R,R)-Mn(III)-salenNaOCl95-9829-88[5]
Substituted Styrenes(R,R)-Mn(III)-salenNaOCl95-9829-88[5]
Indene(R,R)-Mn(III)-salenUHP>9996
2,2-dimethyl-6-cyano-chromene(R,R)-Mn(III)-salenNaOCl>99>99

Note: UHP stands for Urea-Hydrogen Peroxide adduct. The enantiomeric excess and yield can be influenced by reaction conditions, including temperature, catalyst loading, and the specific substituents on the substrate.

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of this compound via the Jacobsen-Katsuki epoxidation. The protocol is based on established procedures for the epoxidation of styrenic substrates.[6]

Materials and Equipment
  • 2-Vinylphenol

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or its (S,S) enantiomer

  • Sodium hypochlorite (commercial bleach, buffered)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Preparation of Buffered Bleach Solution
  • To 100 mL of commercial household bleach (ensure it is fresh), add 100 mL of a 0.05 M Na₂HPO₄ solution.

  • Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

Epoxidation Procedure
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylphenol (1.0 mmol) in 10 mL of dichloromethane.

  • Add the chiral manganese-salen catalyst (e.g., (R,R)-Jacobsen's catalyst, 0.02-0.05 mmol, 2-5 mol%).

  • To the stirred solution, add the buffered bleach solution (15 mL) at room temperature.

  • Stir the biphasic mixture vigorously for 4-24 hours. The reaction progress can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Upon completion of the reaction (disappearance of the starting material), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with a saturated NaCl solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.

Determination of Enantiomeric Excess

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Enantioselective Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_bleach Prepare Buffered Bleach (pH 11.3) reaction Vigorous Stirring of Biphasic Mixture (4-24h) prep_bleach->reaction prep_reagents Dissolve 2-Vinylphenol & Catalyst in CH2Cl2 prep_reagents->reaction monitoring Monitor by TLC reaction->monitoring separation Phase Separation monitoring->separation Reaction Complete extraction Aqueous Layer Extraction with CH2Cl2 separation->extraction washing Wash with Saturated NaCl extraction->washing drying Dry with Na2SO4 & Concentrate washing->drying purification Flash Column Chromatography drying->purification analysis Determine ee by Chiral HPLC/GC purification->analysis

Caption: Workflow for the enantioselective epoxidation of 2-vinylphenol.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

jacobsen_cycle Catalytic Cycle of Jacobsen-Katsuki Epoxidation catalyst Mn(III)-salen Catalyst active_catalyst Active Mn(V)=O Species catalyst->active_catalyst Oxidation oxidant NaOCl (Oxidant) oxidant->active_catalyst intermediate [Alkene-Mn(V)=O] Intermediate active_catalyst->intermediate alkene 2-Vinylphenol alkene->intermediate Alkene Approach intermediate->catalyst Catalyst Regeneration epoxide This compound intermediate->epoxide Oxygen Transfer

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Concluding Remarks

The Jacobsen-Katsuki epoxidation provides a reliable and highly enantioselective method for the synthesis of this compound from 2-vinylphenol. The operational simplicity and the use of readily available reagents make this protocol amenable to both academic research and industrial drug development settings. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation. Careful optimization of reaction conditions may be necessary to achieve the highest yields and enantioselectivities for this specific substrate.

References

Catalytic Methods for the Epoxidation of 2-Allylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various catalytic methods for the epoxidation of 2-allylphenol, a key transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. The resulting epoxide is a versatile precursor to compounds such as 2,3-dihydro-3-hydroxy-2-methylbenzofuran. This document outlines several prominent catalytic systems, including metal-catalyzed, organocatalyzed, and biocatalytic approaches, complete with comparative data and detailed experimental protocols.

Introduction to 2-Allylphenol Epoxidation

The epoxidation of the allylic double bond in 2-allylphenol offers a direct route to a chiral epoxide, a valuable synthon in organic synthesis. The adjacent hydroxyl group can influence the stereochemical outcome of the epoxidation, making the choice of catalyst and reaction conditions crucial for achieving high selectivity and yield. This document explores several effective methods for this transformation.

Catalytic Methods Overview

A variety of catalytic systems have been developed for the epoxidation of allylic alcohols. The most relevant methods for 2-allylphenol include:

  • Vanadium-Catalyzed Epoxidation: Vanadium complexes, particularly when used with hydroperoxides, are known for their high selectivity in the epoxidation of allylic alcohols.[1] The hydroxyl group of the substrate plays a directing role in the catalytic cycle, leading to high diastereoselectivity.[1]

  • Sharpless Asymmetric Epoxidation: This titanium-tartrate catalyzed system is a benchmark for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3][4] It allows for the predictable synthesis of highly enantioenriched epoxides.[5]

  • Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex and is particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes.[6][7]

  • Shi Asymmetric Epoxidation: An organocatalytic approach that utilizes a fructose-derived ketone to generate a chiral dioxirane in situ, which then epoxidizes the alkene with high enantioselectivity.[8]

  • m-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation: A classic and straightforward method for epoxidation. While not typically enantioselective, the directing effect of the allylic hydroxyl group can provide good diastereoselectivity.[1][9]

  • Biocatalysis: The use of enzymes, such as lipases and fungal peroxygenases, offers a green and highly selective alternative for epoxidation reactions.[10][11]

Comparative Data of Catalytic Methods

The following table summarizes the quantitative data for the epoxidation of 2-allylphenol using various catalytic methods.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Epoxide Yield (%)Diastereo-/EnantioselectivityReference
VO(acac)₂ t-BuOOHCH₂Cl₂05>95HighHigh regio- and diastereoselectivity[12][13]
Sharpless Catalyst t-BuOOHCH₂Cl₂-2024High>90 (general)>90% ee (general for allylic alcohols)[2][5]
Jacobsen Catalyst NaOClCH₂Cl₂rt4-12Good (general)Good (general)High ee for cis-olefins (general)[6][7]
Shi Catalyst OxoneCH₃CN/DMM/H₂O08Good (general)~70 (general)High ee (general)[8][14]
m-CPBA m-CPBACH₂Cl₂rt2-4HighGoodGood diastereoselectivity[1][9]

Note: Data for Sharpless, Jacobsen, Shi, and m-CPBA methods are based on general performance for allylic alcohols, as specific data for 2-allylphenol was not available in the cited literature.

Experimental Protocols

Vanadium-Catalyzed Epoxidation of 2-Allylphenol

This protocol is based on the highly regio- and diastereoselective method reported by Lattanzi and Scettri for 2-(2-alkenyl)phenols.[12][13]

Materials:

  • 2-Allylphenol

  • Vanadyl acetylacetonate (VO(acac)₂)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA) (for one-pot conversion to dihydrobenzofuranol)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-allylphenol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add VO(acac)₂ (0.015 mmol, 1.5 mol%).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add t-BuOOH (1.3 mmol, 1.3 equiv) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

For one-pot synthesis of 2,3-dihydro-3-hydroxy-2-methylbenzofuran: After step 4, add trifluoroacetic acid (TFA, 0.20 mmol, 20 mol%) and allow the reaction to proceed to completion as monitored by TLC before workup.[12][13]

General Protocol for Sharpless Asymmetric Epoxidation of Allylic Alcohols

This is a general procedure adaptable for 2-allylphenol.[2][15]

Materials:

  • 2-Allylphenol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -20 °C.

  • Add Ti(Oi-Pr)₄ (5-10 mol%) followed by the appropriate chiral tartrate ester (6-12 mol%).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add 2-allylphenol (1.0 equiv) and powdered 4Å molecular sieves.

  • Add anhydrous t-BuOOH (1.5-2.0 equiv) dropwise.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite® and wash the filter cake with CH₂Cl₂.

  • Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Experimental Workflow for Epoxidation

experimental_workflow General Experimental Workflow for 2-Allylphenol Epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Allylphenol in Anhydrous Solvent catalyst Add Catalyst start->catalyst oxidant Add Oxidant Dropwise at Controlled Temperature catalyst->oxidant monitor Monitor Reaction by TLC oxidant->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for the catalytic epoxidation of 2-allylphenol.

Catalytic Cycle for Vanadium-Catalyzed Epoxidation

catalytic_cycle Simplified Catalytic Cycle for Vanadium-Catalyzed Epoxidation catalyst V=O Catalyst intermediate1 V-Peroxo Complex catalyst->intermediate1 + t-BuOOH substrate 2-Allylphenol oxidant t-BuOOH product Epoxide Product product->catalyst - t-BuOH (Regeneration) intermediate2 V-Alkoxide Complex intermediate1->intermediate2 + 2-Allylphenol intermediate2->product Oxygen Transfer

Caption: Simplified catalytic cycle for vanadium-catalyzed epoxidation.

References

Application Notes and Protocols: 2-(2-Hydroxyphenyl)oxirane in Cascade and Tandem Reactions for the Synthesis of Chromane Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 2-(2-hydroxyphenyl)oxirane in cascade or tandem reactions. These reactions offer an efficient pathway to synthesize valuable chromane derivatives, which are significant structural motifs in medicinal chemistry and natural products. The core of this methodology is an intramolecular epoxide ring-opening cyclization, which can be promoted by either acid or base catalysis to form a key intermediate, 3-chromanol. This intermediate can then be involved in subsequent in-situ transformations, constituting a tandem reaction sequence. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents expected outcomes based on established chemical principles.

Introduction

Cascade and tandem reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. This compound is a versatile building block, primed for such reactions due to the presence of a nucleophilic phenolic hydroxyl group in proximity to an electrophilic epoxide ring. The intramolecular reaction between these two functionalities initiates a cascade that leads to the formation of the chromane skeleton, a privileged scaffold in numerous biologically active compounds. This application note explores both acid- and base-catalyzed pathways for this transformation and proposes a subsequent tandem reaction.

Reaction Principle and Mechanism

The fundamental transformation is the intramolecular cyclization of this compound to yield 3-chromanol. This reaction proceeds via a 6-exo-tet cyclization, which is favored according to Baldwin's rules.

1. Base-Catalyzed Cascade Cyclization:

In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the less sterically hindered carbon of the oxirane ring, leading to the formation of an alkoxide intermediate, which is subsequently protonated upon workup to yield 3-chromanol.

2. Acid-Catalyzed Cascade Cyclization:

Under acidic conditions, the epoxide oxygen is protonated, which activates the oxirane ring towards nucleophilic attack. The weakly nucleophilic phenolic hydroxyl group then attacks one of the epoxide carbons. The regioselectivity of this attack can be influenced by the specific acid catalyst and reaction conditions. Subsequent deprotonation yields 3-chromanol.

3. Proposed Tandem Reaction: In-situ Oxidation to 3-Chromanone:

Following the initial cyclization to 3-chromanol, a tandem oxidation reaction can be envisioned to synthesize 3-chromanone. This would involve the addition of a suitable oxidizing agent to the reaction mixture after the formation of the 3-chromanol is complete, without the need for isolation of the intermediate.

Experimental Protocols

Protocol 1: Base-Catalyzed Cascade Cyclization to 3-Chromanol

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-chromanol.

Protocol 2: Acid-Catalyzed Cascade Cyclization to 3-Chromanol

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-chromanol.

Protocol 3: Proposed Tandem Cyclization-Oxidation to 3-Chromanone

Materials:

  • All materials from Protocol 1 or 2

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Following the completion of the cyclization reaction as described in Protocol 1 or 2 (prior to aqueous workup), cool the reaction mixture to 0 °C.

  • If the initial reaction was performed in DMF, it is recommended to first isolate the crude 3-chromanol and then proceed with the oxidation. If the reaction was in a compatible solvent like DCM, proceed in a one-pot fashion.

  • To the solution of in-situ generated 3-chromanol in anhydrous DCM, add pyridinium chlorochromate (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the oxidation by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-chromanone.

Data Presentation

Reaction Catalyst/Reagent Solvent Temp (°C) Time (h) Typical Yield (%)
Base-Catalyzed Cyclization K₂CO₃DMF804-685-95
Acid-Catalyzed Cyclization p-TsOHDCMRT2-480-90
Tandem Cyclization-Oxidation 1. K₂CO₃2. PCC1. DMF2. DCM1. 802. RT1. 4-62. 2-370-85 (over two steps)

Note: The presented yields are typical for analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway cluster_intermediate Key Intermediate cluster_tandem Tandem Reaction start This compound base_cat Base (e.g., K₂CO₃) Deprotonation start->base_cat acid_cat Acid (e.g., p-TsOH) Epoxide Activation start->acid_cat phenoxide Phenoxide Intermediate base_cat->phenoxide cyclization_base Intramolecular Ring Opening phenoxide->cyclization_base intermediate 3-Chromanol cyclization_base->intermediate activated_epoxide Protonated Epoxide acid_cat->activated_epoxide cyclization_acid Intramolecular Ring Opening activated_epoxide->cyclization_acid cyclization_acid->intermediate oxidation Oxidation (e.g., PCC) intermediate->oxidation product 3-Chromanone oxidation->product

Caption: Reaction pathways for cascade and tandem reactions of this compound.

Experimental_Workflow cluster_synthesis Synthesis of 3-Chromanol cluster_workup Workup and Purification cluster_tandem_workflow Tandem Oxidation (Optional) start Dissolve this compound in anhydrous solvent add_catalyst Add Catalyst (Acid or Base) start->add_catalyst reaction Stir at appropriate temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction monitor->quench If reaction is complete add_oxidant Add Oxidizing Agent (e.g., PCC) monitor->add_oxidant For Tandem Reaction extract Aqueous Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product1 Pure 3-Chromanol purify->product1 oxidation_reaction Stir at Room Temperature add_oxidant->oxidation_reaction filter_concentrate Filter and Concentrate oxidation_reaction->filter_concentrate purify2 Flash Column Chromatography filter_concentrate->purify2 product2 Pure 3-Chromanone purify2->product2

Caption: General experimental workflow for the synthesis of chromane derivatives.

Conclusion

The cascade and tandem reactions of this compound represent an efficient and atom-economical approach to the synthesis of 3-substituted chromanes. The choice between acid and base catalysis allows for flexibility in reaction conditions to accommodate various substrates and functional groups. The potential for in-situ functionalization of the 3-chromanol intermediate further enhances the utility of this methodology in generating molecular diversity for drug discovery and development programs. The protocols and data provided herein serve as a comprehensive guide for researchers to explore and optimize these valuable transformations.

Application Notes and Protocols for Monitoring 2-(2-Hydroxyphenyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for monitoring the synthesis and subsequent reactions of 2-(2-Hydroxyphenyl)oxirane. The protocols detailed below are foundational and may require optimization for specific reaction conditions and matrices.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a reactive epoxide ring and a nucleophilic phenol, allows for a variety of chemical transformations. Accurate and reliable monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. This document outlines key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for monitoring reactions such as its formation and subsequent ring-opening.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying this compound and its reaction products from a complex mixture. Due to the polar nature of the phenol group, reversed-phase HPLC is a suitable method.

Quantitative Data Summary

The following table provides an example of expected retention times for key components in a reaction mixture. These values are illustrative and will vary based on the specific HPLC conditions.

CompoundExpected Retention Time (min)Wavelength of Maximum Absorbance (nm)
2-Hydroxybenzaldehyde (precursor)3.5 - 4.5~254, 320
This compound5.0 - 6.0~275
Ring-opened product (e.g., diol)2.5 - 3.5~275
Amine adduct (ring-opened)4.0 - 5.5~275
Experimental Protocol: Reversed-Phase HPLC

This protocol describes a general method for monitoring the progress of a reaction involving this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (optional, for improving peak shape).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Sample Preparation:

  • Carefully quench a small aliquot (e.g., 10-50 µL) of the reaction mixture at specific time points.

  • Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration within the linear range of the detector.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or DAD scan from 200-400 nm).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

5. Data Analysis:

  • Identify peaks corresponding to the starting material, intermediate(s), and product(s) by comparing retention times with authentic standards.

  • Integrate the peak areas to determine the relative concentrations of each component over time.

  • Calculate the percentage conversion of the starting material and the yield of the product.

Note on Derivatization for Enhanced Detection: For reactions where the products lack a strong chromophore, pre-column derivatization can be employed. A common method for epoxides involves reaction with N,N-diethyldithiocarbamate to form a UV-active derivative.[2][3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify

Figure 1: Workflow for HPLC monitoring of reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying reaction components, including byproducts. For compounds with thermally labile groups like epoxides, careful optimization of the GC conditions is necessary to prevent degradation.[4]

Quantitative Data Summary

The following table presents hypothetical GC-MS data. Actual retention times and mass fragments will depend on the specific instrument and conditions.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound8.0 - 9.0136 (M+), 119, 107, 91, 77
Silylated this compound10.0 - 12.0208 (M+), 193, 179, 73
Ring-opened product (e.g., diol)7.0 - 8.0154 (M+), 136, 123, 107, 94
Silylated ring-opened product11.0 - 13.0298 (M+), 283, 207, 147, 73
Experimental Protocol: GC-MS Analysis

This protocol provides a general method for GC-MS analysis. Derivatization of the hydroxyl group is often recommended to improve volatility and peak shape.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. Reagents:

  • Ethyl acetate or dichloromethane (GC grade).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous pyridine.

3. Sample Preparation (with Derivatization):

  • Quench and extract a known volume of the reaction mixture into an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add anhydrous pyridine (50 µL) and BSTFA (50 µL).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

5. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra with reference spectra in a library (e.g., NIST) or with injected standards.

  • Use extracted ion chromatograms (EICs) for specific m/z values to improve selectivity and sensitivity.

  • Quantify components by integrating the total ion chromatogram (TIC) peaks or the EIC peaks and using a calibration curve or an internal standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Extract Extract with Solvent Reaction->Extract Evaporate Evaporate Solvent Extract->Evaporate Derivatize Derivatize (e.g., Silylation) Evaporate->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Identify Identify by Mass Spectrum TIC->Identify Quantify Quantify by Peak Area Identify->Quantify NMR_Workflow Start Prepare Reactants in Deuterated Solvent T0_Spectrum Acquire t=0 Spectrum Start->T0_Spectrum Initiate Initiate Reaction in NMR Tube Start->Initiate Acquire_Series Acquire Spectra at Time Intervals Initiate->Acquire_Series Process_Spectra Process NMR Data (FT, Phasing) Acquire_Series->Process_Spectra Identify_Signals Identify Reactant & Product Signals Process_Spectra->Identify_Signals Integrate Integrate Characteristic Signals Identify_Signals->Integrate Kinetics Determine Reaction Kinetics Integrate->Kinetics

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyphenyl)oxirane is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a reactive oxirane (epoxide) ring and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a versatile building block in drug discovery and development. The phenolic moiety is a common feature in many compounds exhibiting anticancer and antioxidant properties, often through the modulation of cellular signaling pathways. This document provides detailed protocols for the scale-up synthesis of this compound for research purposes, along with potential applications in cancer research based on the activity of structurally related compounds.

Scale-Up Synthesis of this compound via Darzens Condensation

The Darzens condensation provides a direct and efficient method for the synthesis of α,β-epoxy esters (glycidic esters), which can be subsequently hydrolyzed and decarboxylated to yield the desired oxirane. In this protocol, salicylaldehyde and ethyl chloroacetate are reacted in the presence of a base to form the intermediate ethyl 2-(2-hydroxyphenyl)glycidate, which is then converted to this compound.

Experimental Protocol: Two-Step, One-Pot Synthesis

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Salicylaldehyde (99%)

  • Ethyl chloroacetate (98%)

  • Sodium ethoxide (96%)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a clean and dry 5 L three-necked round-bottom flask, dissolve salicylaldehyde (244 g, 2.0 mol) in 2 L of anhydrous ethanol under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium ethoxide (150 g, 2.2 mol) in 1 L of anhydrous ethanol from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Addition of Ethyl Chloroacetate: After the base addition is complete, add ethyl chloroacetate (270 g, 2.2 mol) dropwise over 1.5 hours, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Saponification and Decarboxylation: After the initial reaction is complete, add 500 mL of 4 M aqueous sodium hydroxide solution and heat the mixture to reflux (approximately 80-85 °C) for 4 hours to facilitate saponification and decarboxylation.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (2 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Data Presentation
ParameterValue
Starting Materials
Salicylaldehyde244 g (2.0 mol)
Ethyl Chloroacetate270 g (2.2 mol)
Sodium Ethoxide150 g (2.2 mol)
Reaction Conditions
SolventAnhydrous Ethanol, Toluene
Reaction Temperature0-15 °C (initial), RT (12h), Reflux (4h)
Reaction Time~18 hours
Product Characterization
Yield75-85%
Purity (by GC-MS)>98%
Boiling Point110-112 °C at 10 mmHg
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ7.20-6.80 (m, 4H), 4.95 (br s, 1H, OH), 4.05 (dd, J = 2.8, 4.4 Hz, 1H), 3.20 (dd, J = 4.4, 5.6 Hz, 1H), 2.85 (dd, J = 2.8, 5.6 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ155.8, 129.2, 127.5, 122.3, 119.8, 115.6, 52.1, 46.8
IR (neat, cm⁻¹)3400 (br, O-H), 3050, 2925, 1610, 1490, 1250, 910, 840

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1]

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.

  • The reaction is exothermic; maintain careful temperature control during the addition of reagents.

Potential Applications in Drug Development

While specific studies on the anticancer activity of this compound are limited in the publicly available literature, its structural motifs are present in numerous compounds with established biological activities. Phenolic compounds, in general, are known to possess anticancer properties by targeting various signaling pathways.[2][3]

Putative Anticancer Activity and Signaling Pathway Modulation

Based on the activity of structurally related polyphenolic compounds, this compound could potentially exhibit anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, many phenolic compounds are known to influence the p53 and MAPK signaling pathways.[2][3][4]

Potential Mechanisms of Action:

  • Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[1]

  • Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, might be inhibited.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants Mixing (Salicylaldehyde, EtOH, NaOEt) B Addition of Ethyl Chloroacetate A->B C Reaction (12 hours) B->C D Saponification & Decarboxylation C->D E Work-up & Extraction D->E F Drying & Solvent Removal E->F G Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Workflow for the scale-up synthesis of this compound.

Putative Signaling Pathway Modulation

signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways Compound This compound p53 p53 Pathway Compound->p53 Modulates MAPK MAPK Pathway Compound->MAPK Modulates Apoptosis Apoptosis p53->Apoptosis Induces CellCycle Cell Cycle Arrest p53->CellCycle Induces MAPK->Apoptosis Regulates MAPK->CellCycle Regulates

Caption: Putative modulation of cancer cell signaling pathways.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2-Hydroxyphenyl)oxirane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes are the Darzens condensation of salicylaldehyde with an α-haloester and the epoxidation of 2-allylphenol.

Q2: What is the most common side reaction when synthesizing this compound via the epoxidation of 2-allylphenol?

A2: The most significant side reaction is the intramolecular cyclization of the starting material, 2-allylphenol, to form 2,3-dihydro-2-methylbenzofuran. This reaction is catalyzed by acid and can be promoted by certain reaction conditions.

Q3: How can I minimize the formation of diastereomers in the Darzens reaction?

A3: The diastereoselectivity of the Darzens reaction is influenced by the base, solvent, and reaction temperature. The use of bulky bases and non-polar solvents at low temperatures can favor the formation of one diastereomer over the other. Chiral phase-transfer catalysts have also been employed to achieve enantioselective synthesis.

Q4: My final product contains a significant amount of a diol impurity. What is the likely cause?

A4: The presence of 1-(2-hydroxyphenyl)ethane-1,2-diol is due to the hydrolysis of the epoxide ring of your product. This can occur during the reaction if water is present, especially under acidic or basic conditions, or during aqueous work-up procedures.

Q5: I observe a viscous, polymeric material in my product. What is this and how can I avoid it?

A5: This is likely due to the oligomerization or polymerization of this compound. The epoxide ring can be opened by a nucleophile, including another molecule of the epoxide, leading to chain growth. This is often promoted by acidic or basic catalysts and higher reaction temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of 2,3-dihydro-2-methylbenzofuran (Epoxidation Route)
Symptom Potential Cause Recommended Solution
Significant presence of a byproduct with a molecular weight of 134.18 g/mol , confirmed as 2,3-dihydro-2-methylbenzofuran by NMR and MS.Intramolecular cyclization of 2-allylphenol. This is often acid-catalyzed.- Use a buffered epoxidation agent (e.g., m-CPBA with a phosphate buffer) to maintain a neutral pH. - Perform the reaction at lower temperatures to disfavor the cyclization pathway. - Choose an oxidant that is less prone to generating acidic byproducts.
Low conversion of 2-allylphenol.Insufficient amount of epoxidizing agent or reaction time.- Use a slight excess (1.1-1.2 equivalents) of the epoxidizing agent. - Monitor the reaction by TLC or GC-MS to ensure completion.
Issue 2: Formation of Diastereomers (Darzens Reaction Route)
Symptom Potential Cause Recommended Solution
Product is a mixture of cis and trans isomers of this compound.Lack of stereocontrol in the intramolecular SN2 reaction.- Employ a bulky base (e.g., potassium tert-butoxide) to favor the formation of the less sterically hindered transition state. - Use a non-polar, aprotic solvent (e.g., toluene or THF). - Conduct the reaction at low temperatures (-78 °C to 0 °C).
Issue 3: Presence of 1-(2-hydroxyphenyl)ethane-1,2-diol in the Final Product
Symptom Potential Cause Recommended Solution
A polar impurity is observed, consistent with the mass and spectroscopic data of the corresponding diol.Hydrolysis of the epoxide ring.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up, use a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acid, and minimize contact time with the aqueous phase. - If possible, use non-aqueous work-up procedures.
Issue 4: Formation of Oligomers/Polymers
Symptom Potential Cause Recommended Solution
The crude product is highly viscous or contains a solid, insoluble material.Acid or base-catalyzed polymerization of the epoxide.- Use a stoichiometric amount of base or a weakly nucleophilic base in the Darzens reaction. - Maintain a neutral pH throughout the epoxidation and work-up. - Keep reaction and purification temperatures as low as possible. - Avoid prolonged reaction times after the starting material has been consumed.

Quantitative Data

Table 1: Yield of Intramolecular Cyclization Product in the Reaction of 2-Allylphenol

CatalystSolventTemperature (°C)Reaction Time (h)Yield of 2,3-dihydro-2-methylbenzofuran (%)
Cu(OTf)₂TolueneReflux2470
AgClO₄TolueneReflux2490

Note: These data represent the yield of the cyclized side product under conditions optimized for its formation, highlighting its potential as a significant byproduct during the epoxidation of 2-allylphenol if conditions are not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of this compound via Epoxidation of 2-Allylphenol

This protocol is a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA) and is adapted for the synthesis of this compound.

  • Materials: 2-allylphenol, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, anhydrous magnesium sulfate.

  • Procedure: a. Dissolve 2-allylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. d. Add the m-CPBA solution dropwise to the 2-allylphenol solution over 30 minutes, maintaining the temperature at 0 °C. e. Allow the reaction to stir at 0 °C and monitor its progress by TLC. f. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. g. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Darzens Condensation

This protocol is a general procedure for the Darzens condensation of an aldehyde with an α-haloester.

  • Materials: Salicylaldehyde, ethyl chloroacetate, sodium ethoxide, absolute ethanol.

  • Procedure: a. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C in a round-bottom flask under an inert atmosphere, add a solution of salicylaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in absolute ethanol dropwise. b. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. c. Monitor the reaction by TLC. d. Upon completion, quench the reaction by adding cold water. e. Extract the product with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. The resulting glycidic ester can be hydrolyzed and decarboxylated in a subsequent step to yield the desired oxirane.

Visualizations

Synthesis_Pathways cluster_epoxidation Epoxidation Route cluster_darzens Darzens Reaction Route 2-Allylphenol 2-Allylphenol 2-(2-Hydroxyphenyl)oxirane_epox This compound 2-Allylphenol->2-(2-Hydroxyphenyl)oxirane_epox m-CPBA 2,3-dihydro-2-methylbenzofuran 2,3-dihydro-2- methylbenzofuran 2-Allylphenol->2,3-dihydro-2-methylbenzofuran Intramolecular Cyclization (Side Reaction) Salicylaldehyde Salicylaldehyde Glycidic Ester Intermediate Glycidic Ester Intermediate Salicylaldehyde->Glycidic Ester Intermediate Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Glycidic Ester Intermediate 2-(2-Hydroxyphenyl)oxirane_darzens This compound Glycidic Ester Intermediate->2-(2-Hydroxyphenyl)oxirane_darzens Hydrolysis & Decarboxylation Diastereomers Diastereomers Glycidic Ester Intermediate->Diastereomers Side Reaction

Caption: Main synthetic routes to this compound and major side reactions.

Troubleshooting_Flowchart start Problem in Synthesis low_yield Low Yield of Desired Product start->low_yield impurity Presence of Impurities start->impurity Check Starting Material Purity Check Starting Material Purity low_yield->Check Starting Material Purity Yes Optimize Reaction Conditions\n(Temp, Time, Reagent Ratio) Optimize Reaction Conditions (Temp, Time, Reagent Ratio) low_yield->Optimize Reaction Conditions\n(Temp, Time, Reagent Ratio) No Identify Impurity by\nSpectroscopic Methods Identify Impurity by Spectroscopic Methods impurity->Identify Impurity by\nSpectroscopic Methods Yes Cyclized Byproduct? Cyclized Byproduct? Identify Impurity by\nSpectroscopic Methods->Cyclized Byproduct? Diol Impurity? Diol Impurity? Identify Impurity by\nSpectroscopic Methods->Diol Impurity? Oligomers? Oligomers? Identify Impurity by\nSpectroscopic Methods->Oligomers? Control pH, Lower Temp Control pH, Lower Temp Cyclized Byproduct?->Control pH, Lower Temp Yes Use Anhydrous Conditions,\nCareful Work-up Use Anhydrous Conditions, Careful Work-up Diol Impurity?->Use Anhydrous Conditions,\nCareful Work-up Yes Control Catalyst Loading,\nLower Temp Control Catalyst Loading, Lower Temp Oligomers?->Control Catalyst Loading,\nLower Temp Yes

Caption: A logical troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(2-Hydroxyphenyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Q1: After the initial synthesis reaction, my crude product is a complex mixture with multiple spots on TLC. What are the likely impurities?

A1: The impurity profile of your crude this compound can vary depending on the synthetic route. A common method for its preparation is the Darzens condensation of salicylaldehyde with a chloroacetate ester, followed by saponification and decarboxylation. Potential impurities from this and other synthetic routes include:

  • Unreacted Starting Materials: Salicylaldehyde and the corresponding halo-compound (e.g., ethyl chloroacetate) may be present.

  • Polymerized Material: The oxirane ring is susceptible to polymerization, especially in the presence of acid or base catalysts at elevated temperatures.

  • Ring-Opened Byproducts: Under aqueous acidic or basic work-up conditions, the epoxide ring can open to form the corresponding diol, 1-(2-hydroxyphenyl)ethane-1,2-diol.

  • Side-Reaction Products: Depending on the reaction conditions, other side-reactions may occur. The presence of the phenolic hydroxyl group can also lead to undesired side reactions.

Q2: My final product shows a low yield after purification. What are the common causes of product loss?

A2: Low recovery of this compound can be attributed to several factors during the work-up and purification steps:

  • Hydrolysis: The epoxide ring is sensitive to both acidic and basic conditions, which can lead to hydrolysis to the corresponding diol during aqueous extraction or chromatography on acidic silica gel.

  • Polymerization: As mentioned, polymerization can be a significant source of product loss. This can be initiated by residual catalysts or high temperatures.

  • Incomplete Extraction: If using liquid-liquid extraction for initial work-up, ensure the organic solvent is appropriate to fully extract the product from the aqueous phase. Multiple extractions are recommended.

  • Adsorption on Silica Gel: The phenolic hydroxyl group can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and incomplete elution.

Q3: I am observing streaking or tailing of my product spot on the TLC plate during chromatographic purification. How can I improve the separation?

A3: Tailing on TLC is a common issue when purifying polar compounds like this compound on silica gel. This is often due to the interaction of the free hydroxyl group with the acidic silica surface. To mitigate this:

  • Use a less polar solvent system: A more polar eluent can help to reduce the interaction with the silica.

  • Add a small amount of a polar modifier: Adding a small percentage of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent system can improve the peak shape. Be cautious with acidic or basic modifiers as they can promote ring-opening.

  • Use neutral or basic alumina: For compounds that are sensitive to acidic conditions, switching to a neutral or basic stationary phase like alumina can be beneficial.

  • Consider reversed-phase chromatography: If standard normal-phase chromatography is problematic, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

Q4: My purified product is degrading upon storage. What are the recommended storage conditions?

A4: this compound can be sensitive to heat, light, and acidic or basic environments. For long-term storage, it is recommended to:

  • Store the compound at low temperatures (-20°C is preferable).

  • Protect from light by using an amber vial.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Ensure the product is free from any residual acidic or basic impurities from the purification process.

Frequently Asked Questions (FAQs)

Q: What are the recommended methods for purifying this compound?

A: The choice of purification method depends on the scale of your experiment and the nature of the impurities. Common and effective methods include:

  • Silica Gel Column Chromatography: This is a widely used technique for purifying small to medium quantities of the compound. A typical eluent system would be a gradient of ethyl acetate in hexane. For a closely related compound, 2-(N,N-Dimethylamino)-2'-hydroxybiphenyl, a purification using a hexane/EtOAc (5:1) solvent system has been reported to give high purity.

  • Crystallization: If a solid, crystallization can be a highly effective method for achieving high purity on a larger scale. For a similar compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, crystallization from a hexane-chloroform mixture has been successfully used.

  • Preparative HPLC: For obtaining very high purity material on a smaller scale, preparative reversed-phase HPLC is a powerful option.

Q: How can I monitor the purity of this compound during and after purification?

A: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography and to get a qualitative idea of the purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity information. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any residual impurities.

Experimental Protocols (Examples)

The following are example protocols based on the purification of structurally similar compounds and may require optimization for this compound.

Example 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of a substituted hydroxyphenyl compound.

  • Preparation of the Crude Material: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.

  • Column Packing: Pack a silica gel column with a slurry of silica gel in hexane.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Example 2: Purification by Crystallization

This protocol is based on the crystallization of a related hydroxyphenyl derivative.

  • Dissolution: Dissolve the crude or partially purified this compound in a suitable solvent system at an elevated temperature. A mixture of hexane and chloroform is a potential starting point.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., cold hexane or a cold mixture of the crystallization solvents) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical RecoveryNotes
Silica Gel Chromatography>95%60-85%Recovery can be affected by adsorption to the silica gel.
Crystallization>98%50-80%Highly dependent on the solubility profile of the compound and impurities.
Preparative HPLC>99%40-70%Best for high purity on a small scale; recovery can be lower due to the process.

Visualizations

Experimental Workflow for Purification

Purification_Workflow crude Crude Product extraction Aqueous Work-up (e.g., L-L Extraction) crude->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography Option 1 crystallization Crystallization purification->crystallization Option 2 analysis Purity Analysis (HPLC, NMR, GC-MS) chromatography->analysis crystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

Logical Relationship of Potential Side Reactions

Side_Reactions start This compound hydrolysis Hydrolysis to Diol (1-(2-hydroxyphenyl)ethane-1,2-diol) start->hydrolysis polymerization Polymerization start->polymerization acid_base Acidic or Basic Conditions acid_base->hydrolysis heat_catalyst Heat or Residual Catalyst heat_catalyst->polymerization

Caption: Potential side reactions of this compound during purification.

Technical Support Center: Optimizing 2-(2-Hydroxyphenyl)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(2-Hydroxyphenyl)oxirane. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Sulfur Ylide: The sulfur ylide in the Corey-Chaykovsky reaction is unstable and must be generated in situ. Moisture or improper base selection can prevent its formation.[1][2] 2. Phenolic Hydroxyl Interference: The acidic proton of the 2-hydroxyphenyl group can be deprotonated by the strong base used to generate the ylide, consuming the base and preventing ylide formation. 3. Competing Reactions: With phenolic aldehydes, side reactions such as the formation of 2H-chromenes or dihydrobenzofurans can occur, especially with stabilized sulfur ylides.[3]1. Ensure Anhydrous Conditions: Use dry solvents (e.g., dry DMSO or THF) and freshly prepared or properly stored strong bases (e.g., NaH, KOtBu).[1][4] 2. Use Excess Base/Protecting Group: Employ a slight excess of the strong base to deprotonate both the sulfonium salt and the phenolic hydroxyl group. Alternatively, protect the hydroxyl group as a silyl ether or other suitable protecting group prior to the reaction, followed by deprotection. 3. Optimize Ylide and Catalyst: For the synthesis of the target oxirane, an unstabilized sulfur ylide like dimethylsulfonium methylide is preferred.[1][5] Avoid stabilized ylides and consider the use of a Brønsted acid catalyst to modulate reactivity, though this may favor other products.[3]
Formation of Side Products 1. Cannizzaro Reaction: In the presence of a strong base, salicylaldehyde can undergo a disproportionation reaction to form 2-hydroxybenzyl alcohol and 2-hydroxybenzoic acid.[6] 2. Aldol Condensation: If the sulfur ylide is not formed efficiently, the basic conditions can promote self-condensation of the salicylaldehyde.[6] 3. Ring-Opening of the Epoxide: The phenolic hydroxyl group can act as an intramolecular nucleophile, leading to the formation of cyclic ethers under certain conditions. The epoxide ring is also susceptible to opening by other nucleophiles present in the reaction mixture.[7]1. Controlled Addition of Base: Add the base slowly at a low temperature to control the exotherm and minimize side reactions.[8] 2. Optimize Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the desired epoxidation over competing reactions.[4] 3. Prompt Work-up and Purification: Once the reaction is complete, quench the reaction and proceed with the work-up and purification to isolate the epoxide and prevent further reactions.
Difficult Purification 1. Presence of Polar Byproducts: The phenolic nature of the starting material and product, along with potential side products, can make chromatographic separation challenging. 2. Emulsion Formation during Extraction: The presence of salts and polar compounds can lead to the formation of emulsions during aqueous work-up.1. Column Chromatography with Modified Silica: Use silica gel treated with a mild base (e.g., triethylamine) to prevent streaking of the phenolic compounds. Employ a suitable solvent system, such as a gradient of ethyl acetate in hexanes. 2. Careful Work-up: Use brine to wash the organic layer and break emulsions. If necessary, filter the organic layer through a pad of celite or sodium sulfate to remove fine particulates.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Corey-Chaykovsky reaction is a highly effective method for the synthesis of epoxides from aldehydes, including salicylaldehyde.[1][2] This reaction involves the use of a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, which then reacts with the aldehyde to form the epoxide.[9]

Q2: Why is the yield of my reaction consistently low when using salicylaldehyde in the Corey-Chaykovsky reaction?

A2: The primary reason for low yields with phenolic aldehydes is the acidic proton of the hydroxyl group. This proton can be deprotonated by the strong base used to generate the sulfur ylide, leading to incomplete ylide formation. To overcome this, using an excess of the base is often necessary.

Q3: Can I use other epoxidation methods, like the Darzens condensation?

A3: The Darzens condensation, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a base, is a viable method for synthesizing α,β-epoxy esters.[10] However, for the direct synthesis of this compound from salicylaldehyde, the Corey-Chaykovsky reaction is generally more direct and avoids the introduction and subsequent removal of an ester group.

Q4: What are the key parameters to control for optimizing the yield?

A4: The key parameters for optimization include:

  • Base: The choice and quantity of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[1][7]

  • Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.[1][4]

  • Temperature: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the reactivity of the ylide and minimize side reactions.[4]

  • Reaction Time: The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q5: How can I purify the final product effectively?

A5: Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the phenolic hydroxyl group, it is advisable to use a solvent system with a polar component, such as a gradient of ethyl acetate in hexanes. To prevent the acidic nature of silica gel from causing epoxide ring-opening, the silica can be pre-treated with a small amount of a non-nucleophilic base like triethylamine.

Experimental Protocols

Corey-Chaykovsky Epoxidation of Salicylaldehyde

This protocol is a representative procedure for the synthesis of this compound based on the Corey-Chaykovsky reaction.

Materials:

  • Salicylaldehyde

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium iodide (1.1 to 1.5 equivalents). Add anhydrous DMSO or THF to the flask. To this suspension, add sodium hydride (1.1 to 1.5 equivalents) portion-wise at room temperature. The mixture is typically stirred for about 1 hour, during which hydrogen gas evolves and a clear solution of the ylide is formed.[1][4]

  • Reaction with Salicylaldehyde: Cool the ylide solution to 0 °C in an ice bath. Dissolve salicylaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution via the dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

The following tables summarize typical reaction conditions and potential yields for epoxidation reactions. Note that specific data for this compound is limited in the literature; therefore, data for analogous reactions are presented.

Table 1: Comparison of Reaction Conditions for Epoxidation of Aldehydes

Method Substrate Reagents Base Solvent Temp (°C) Time (h) Yield (%) Reference
Corey-ChaykovskyAllyl cyclohexanoneTrimethylsulfonium iodideKOtBuDMSORT288[4]
Corey-ChaykovskyBenzaldehydeDimethylsulfonium methylideNaHDMSORTN/AHigh[1]
Darzens Condensationp-MethoxybenzaldehydeMethyl chloroacetateNaOMeMeOH-10 to RT575[10]

Mandatory Visualizations

Experimental Workflow for Corey-Chaykovsky Synthesis

experimental_workflow cluster_prep Ylide Generation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification reagents Trimethylsulfonium Iodide + Anhydrous Solvent (DMSO/THF) base_add Add Strong Base (NaH/KOtBu) at Room Temperature reagents->base_add 1. ylide_sol Stir for 1h to form Sulfur Ylide Solution base_add->ylide_sol 2. cool Cool Ylide Solution to 0 °C ylide_sol->cool aldehyde_add Add Salicylaldehyde Solution Dropwise cool->aldehyde_add 3. react Stir and Monitor by TLC aldehyde_add->react 4. quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract 5. purify Column Chromatography extract->purify 6. product This compound purify->product 7.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield inactive_ylide Inactive Sulfur Ylide low_yield->inactive_ylide phenol_interference Phenolic -OH Interference low_yield->phenol_interference side_reactions Competing Side Reactions low_yield->side_reactions anhydrous Ensure Anhydrous Conditions inactive_ylide->anhydrous excess_base Use Excess Base or Protecting Group phenol_interference->excess_base optimize_reagents Optimize Ylide/ Reaction Conditions side_reactions->optimize_reagents

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Ring-Opening of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the regioselectivity in the ring-opening of 2-(2-hydroxyphenyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the possible products from the ring-opening of this compound?

The ring-opening of this compound can yield two main types of products:

  • Intermolecular Products: These are formed when an external nucleophile attacks the epoxide ring. Depending on the site of attack, two regioisomers can be formed:

    • α-attack: The nucleophile attacks the carbon atom bearing the hydroxyphenyl group (Cα), leading to the formation of a 1-(2-hydroxyphenyl)-2-substituted ethanol derivative.

    • β-attack: The nucleophile attacks the terminal carbon atom (Cβ) of the epoxide ring, resulting in a 2-(2-hydroxyphenyl)-2-substituted ethanol derivative.

  • Intramolecular Product: The phenolic hydroxyl group can act as an internal nucleophile, attacking the epoxide ring to form a cyclic ether, specifically 2-hydroxymethyl-2,3-dihydrobenzofuran.[1][2][3]

Q2: How do reaction conditions influence the regioselectivity of the ring-opening reaction?

Reaction conditions play a crucial role in determining the regiochemical outcome. The two primary conditions are acidic and basic catalysis.

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more reactive.[4][5] The reaction proceeds through a mechanism with significant SN1 character.[6][7] Nucleophilic attack is favored at the more substituted carbon (α-position) because it can better stabilize the partial positive charge that develops in the transition state.[8][9]

  • Basic Conditions: Under basic conditions, the reaction follows an SN2 mechanism.[7][10] The nucleophile, which is often a strong base, attacks the sterically less hindered carbon atom (β-position).[10][11]

Q3: What is the role of the 2-hydroxyphenyl group in this reaction?

The 2-hydroxyphenyl group has two main effects:

  • Electronic Effect: The phenyl ring can stabilize a partial positive charge at the α-carbon through resonance, favoring α-attack under acidic conditions.

  • Intramolecular Nucleophile: The hydroxyl group can participate in an intramolecular cyclization to form a 2,3-dihydrobenzofuran ring system.[1][2][3] This intramolecular reaction can compete with the intermolecular attack of an external nucleophile.

Q4: How can I favor the formation of the intramolecular cyclization product?

The formation of 2-hydroxymethyl-2,3-dihydrobenzofuran is generally favored under conditions that promote intramolecular attack of the phenolic hydroxyl group. This can often be achieved by using a base to deprotonate the phenol, increasing its nucleophilicity, and conducting the reaction in the absence of a strong external nucleophile. Lewis acids can also be used to promote this cyclization.[12][13][14]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired regioisomer Incorrect reaction conditions (acidic vs. basic).- For α-attack, ensure acidic conditions (e.g., using a protic or Lewis acid catalyst). - For β-attack, ensure basic conditions (e.g., using a strong base to generate the nucleophile).
Competing intramolecular cyclization.- To favor intermolecular reaction, consider protecting the phenolic hydroxyl group before the ring-opening reaction. - To favor intramolecular cyclization, use a base to deprotonate the phenol and a polar aprotic solvent.
Formation of a mixture of regioisomers Reaction conditions are not sufficiently selective.- For acid-catalyzed reactions, use a milder Lewis acid to potentially increase selectivity. - For base-catalyzed reactions, ensure the nucleophile is sufficiently strong and sterically unhindered to favor attack at the β-position.
Temperature is too high, leading to side reactions.Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.
No reaction or very slow reaction rate Insufficient activation of the epoxide.- For acid-catalyzed reactions, ensure a sufficient amount of a suitable acid catalyst is used. - For base-catalyzed reactions, ensure the nucleophile is strong enough.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Inappropriate solvent.Use a solvent that is appropriate for the reaction conditions (e.g., polar aprotic for SN2, polar protic for SN1-like).
Formation of undesired byproducts Polymerization of the epoxide.- Use a lower concentration of the acid or base catalyst. - Add the catalyst slowly to the reaction mixture.
Side reactions of the nucleophile or substrate.- Purify all reagents and solvents before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.

Data Presentation

The expected major products from the ring-opening of this compound with a generic nucleophile (Nu:) under different conditions are summarized below.

Table 1: Expected Regioselectivity in the Ring-Opening of this compound

Reaction Condition Catalyst/Reagent Mechanism Favored Attack Major Product
AcidicH⁺ (e.g., H₂SO₄, HCl) or Lewis Acid (e.g., BF₃·OEt₂)SN1-likeα-attack1-(2-Hydroxyphenyl)-2-nucleophile-ethanol
BasicStrong Nucleophile (e.g., RO⁻, RNH₂)SN2β-attack2-(2-Hydroxyphenyl)-2-nucleophile-ethanol
Basic (Intramolecular)Base (e.g., NaH, K₂CO₃)Intramolecular SN2Intramolecular β-attack2-Hydroxymethyl-2,3-dihydrobenzofuran

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Aniline (Favoring α-Attack)

Objective: To synthesize 1-(2-hydroxyphenyl)-2-(phenylamino)ethanol.

Materials:

  • This compound

  • Aniline

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane.

  • Add aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-(2-hydroxyphenyl)-2-(phenylamino)ethanol.

Protocol 2: Base-Catalyzed Ring-Opening with Aniline (Favoring β-Attack)

Objective: To synthesize 2-((2-hydroxyphenyl)(phenylamino)methyl)oxirane. Note: In practice, the intramolecular cyclization is a significant competing reaction under basic conditions. Complete suppression of the intramolecular pathway can be challenging.

Materials:

  • This compound

  • Aniline

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable polar aprotic solvent

  • Saturated ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (N₂ or Ar)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and aniline (1.1 equivalents).

  • Cool the solution to 0 °C and carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Intramolecular Cyclization to 2-Hydroxymethyl-2,3-dihydrobenzofuran

Objective: To synthesize 2-hydroxymethyl-2,3-dihydrobenzofuran.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxymethyl-2,3-dihydrobenzofuran.[1][2][3]

Visualizations

G cluster_acid Acid-Catalyzed Ring-Opening A_start This compound A_protonated Protonated Epoxide A_start->A_protonated H⁺ A_alpha α-Attack Product (Major) A_protonated->A_alpha Nu: (α-attack) A_beta β-Attack Product (Minor) A_protonated->A_beta Nu: (β-attack) A_nuc Nucleophile (Nu:) A_nuc->A_alpha A_nuc->A_beta G cluster_base Base-Catalyzed Ring-Opening B_start This compound B_beta β-Attack Product (Major) B_start->B_beta Nu:⁻ (β-attack) B_alpha α-Attack Product (Minor) B_start->B_alpha Nu:⁻ (α-attack) B_nuc Strong Nucleophile (Nu:⁻) B_nuc->B_beta B_nuc->B_alpha G cluster_intra Intramolecular Cyclization I_start This compound I_deprotonated Phenoxide Intermediate I_start->I_deprotonated Base I_product 2-Hydroxymethyl-2,3- dihydrobenzofuran I_deprotonated->I_product Intramolecular β-attack

References

preventing polymerization of 2-(2-Hydroxyphenyl)oxirane during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the undesired polymerization of 2-(2-Hydroxyphenyl)oxirane during its synthesis and purification.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions in a direct question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solutions
Q1: My reaction mixture became viscous and solidified prematurely. What is happening? This is a classic sign of rapid, uncontrolled polymerization of the epoxide product. The primary triggers are often excess heat, the presence of strong acidic or basic impurities, or prolonged reaction times. The ortho-hydroxyl group can act as an internal nucleophile, initiating ring-opening polymerization, especially if deprotonated by a strong base.1. Temperature Control: Immediately cool the reaction vessel in an ice bath. For future syntheses, maintain a strict low-temperature profile (e.g., 0°C to -10°C), particularly during the addition of reagents. 2. pH Control: Ensure all reagents and solvents are neutral and free of acidic or basic residues. Glassware should be thoroughly dried and, if necessary, rinsed with a non-protic solvent to remove any traces of acid or base. 3. Reagent Purity: Use freshly purified starting materials (e.g., salicylaldehyde) and ensure the base used (e.g., NaH) is not contaminated.
Q2: My final product yield is significantly lower than expected, and I have a large amount of a high-molecular-weight, insoluble residue. This indicates that a substantial portion of the desired this compound has polymerized during the reaction or work-up. This can be catalyzed by trace amounts of acid or base, or by thermal stress during solvent evaporation.1. Introduce an Inhibitor: Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) to the reaction mixture at a low concentration (see Table 1). These scavenge free radicals that can initiate polymerization. 2. Optimize Work-up: Perform aqueous washes with chilled, pH-neutral brine. When extracting, use cold solvents. 3. Gentle Purification: Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath (<30°C). For chromatography, consider using a cold room or a jacketed column to maintain a low temperature.
Q3: During purification by column chromatography, the product seems to be degrading or polymerizing on the column. Silica gel can be slightly acidic, which can catalyze the ring-opening of the epoxide on the column, leading to polymerization or the formation of diols. This is a common issue with acid-sensitive compounds.1. Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then thoroughly flushing with the mobile phase before loading the sample. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil for purification. 3. Rapid Purification: Do not let the product sit on the column for extended periods. Perform the chromatography as efficiently as possible.
Q4: The product appears pure by TLC immediately after the reaction, but decomposes or polymerizes upon storage. This compound is inherently unstable due to ring strain and the presence of the nucleophilic hydroxyl group. Exposure to light, air, or residual catalysts can initiate degradation over time.1. Add a Storage Stabilizer: Add a small amount of an inhibitor like BHT (~100 ppm) to the purified product. 2. Proper Storage Conditions: Store the purified epoxide under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light in an amber vial. 3. Use Immediately: For best results, use the freshly synthesized and purified epoxide in the subsequent reaction step as soon as possible.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism causing the polymerization of this compound?

A: The polymerization can occur through two main pathways:

  • Acid-Catalyzed Polymerization: Trace acids protonate the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by another molecule of the epoxide (either the oxygen of the epoxide or the phenolic hydroxyl group), initiating a cationic chain reaction.[1][2]

  • Base-Catalyzed Polymerization: A strong base can deprotonate the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This phenoxide can then attack the epoxide ring of another molecule in an intermolecular fashion, leading to anionic ring-opening polymerization.[1] The high reactivity is driven by the relief of the three-membered ring strain.

Q: Which synthesis method is recommended to minimize polymerization risk?

A: The Johnson-Corey-Chaykovsky reaction is highly recommended.[3][4] This method involves the reaction of a sulfur ylide (generated in situ from a sulfonium salt like trimethylsulfonium iodide and a base like sodium hydride) with the aldehyde group of salicylaldehyde. This reaction is typically performed at low temperatures (e.g., 0°C), which inherently suppresses the rate of polymerization.[4]

Q: What are the ideal reaction conditions to prevent polymerization?

A: The ideal conditions are:

  • Low Temperature: Maintain the reaction temperature at or below 0°C throughout the process, especially during the addition of the base and ylide.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can generate radical species that may initiate polymerization.

  • Anhydrous Conditions: Use dry solvents and reagents to avoid unwanted side reactions and the formation of diols from epoxide ring-opening.

  • Controlled Stoichiometry: Use a slight excess of the sulfur ylide precursor to ensure complete conversion of the aldehyde without having a large excess of base present for extended periods.

Q: How do polymerization inhibitors work in this context?

A: While polymerization here is often ionic, radical pathways can also be initiated by impurities or exposure to air and light. Phenolic antioxidants like BHT (Butylated Hydroxytoluene) and MEHQ (4-Methoxyphenol) act as radical scavengers. They donate a hydrogen atom to a propagating radical, creating a stable radical species that does not continue the polymerization chain.

Data Presentation

Table 1: Comparison of Common Polymerization Inhibitors

This table provides a summary of common inhibitors that can be used to stabilize the monomer during synthesis, purification, and storage. The choice of inhibitor may depend on the specific reaction conditions and the required purity of the final product.

Inhibitor Chemical Name Typical Concentration Mechanism of Action Key Advantages/Considerations
BHT Butylated Hydroxytoluene50 - 200 ppmRadical ScavengerHighly effective, non-staining, widely available. Can be removed by chromatography.
MEHQ 4-Methoxyphenol10 - 100 ppmRadical ScavengerVery effective, often used for stabilizing acrylates and other monomers. Requires oxygen to be effective.
Phenothiazine Phenothiazine100 - 500 ppmRadical ScavengerHighly effective, especially at higher temperatures, but can cause discoloration.
TBC 4-tert-Butylcatechol50 - 200 ppmRadical ScavengerEffective inhibitor, often used for styrene and butadiene. Can be removed with an alkaline wash.

Experimental Protocols

Protocol 1: Synthesis of this compound via Corey-Chaykovsky Reaction

This protocol is designed to minimize polymerization by maintaining low temperatures and controlled conditions.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Salicylaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Butylated Hydroxytoluene (BHT)

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride (1.1 eq) to a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer. Wash the NaH three times with anhydrous THF to remove the mineral oil.

  • Ylide Formation: Add anhydrous DMSO to the flask and then add trimethylsulfonium iodide (1.2 eq) portion-wise at room temperature. Stir the resulting mixture for 45-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.

  • Cooling: Cool the ylide solution to 0°C using an ice-water bath.

  • Aldehyde Addition: Dissolve salicylaldehyde (1.0 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the cold ylide solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of cold saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine. Add a small amount of BHT (~100 ppm) to the combined organic extracts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product immediately by flash chromatography on deactivated silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient, preferably in a cold room.

Mandatory Visualizations

Diagram 1: Polymerization Pathways

This diagram illustrates the acid- and base-catalyzed polymerization mechanisms that are critical to avoid.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway a1 Epoxide a2 Protonated Epoxide (Activated) a3 Dimer a2->a3 Nucleophilic Attack a4 Polymer a3->a4 Propagation H H+ H->a1 Protonation Nu Another Epoxide Nu->a2 b1 Phenolic Epoxide b2 Phenoxide (Nucleophile) b3 Dimer Anion b2->b3 Nucleophilic Attack b4 Polymer b3->b4 Propagation B Base B->b1 Deprotonation Nu2 Another Epoxide Nu2->b2

Caption: Acid- and base-catalyzed polymerization pathways for this compound.

Diagram 2: Troubleshooting Workflow for Polymerization

This workflow provides a logical sequence of steps to diagnose and solve polymerization issues during synthesis.

G start Polymerization Observed (High Viscosity / Solidification) q1 Check Temperature Control start->q1 s1 Implement Strict Low Temp (e.g., 0°C) q1->s1 No q2 Check Reagent/Solvent Purity q1->q2 Yes s1->q2 s2 Use Freshly Purified Reagents Ensure Anhydrous Conditions q2->s2 No q3 Is Polymerization Occurring During Work-up/Purification? q2->q3 Yes s2->q3 s3 Use Cold, Neutral Washes Deactivate Silica Gel q3->s3 Yes s4 Add Radical Inhibitor (e.g., BHT) q3->s4 No s3->s4 end Problem Resolved s4->end

Caption: A logical workflow for troubleshooting polymerization during synthesis.

Diagram 3: Experimental Workflow for Synthesis

This diagram outlines the key stages of the recommended synthesis protocol.

Caption: Step-by-step experimental workflow for the synthesis of the target epoxide.

References

Technical Support Center: Stability of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(2-Hydroxyphenyl)oxirane under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the oxirane (epoxide) ring. This reaction is catalyzed by both acid and base, leading to the formation of the corresponding diol, 1-(2-hydroxyphenyl)ethane-1,2-diol.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. The rate of hydrolysis is slowest in the neutral pH range (approximately pH 6-8) and increases significantly under both acidic (pH < 6) and basic (pH > 8) conditions.

Q3: What are the mechanisms of acid- and base-catalyzed hydrolysis of this compound?

A3:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the oxirane ring is protonated, which makes it a better leaving group. This is followed by a nucleophilic attack of a water molecule. The attack is favored at the more substituted carbon atom of the epoxide ring, proceeding through a mechanism with significant S(_N)1 character. The presence of the hydroxyphenyl group can stabilize the partial positive charge that develops on the benzylic carbon during the transition state.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile and directly attacks one of the carbon atoms of the oxirane ring. This reaction follows a classic S(_N)2 mechanism, with the attack preferentially occurring at the less sterically hindered carbon atom.

Q4: Are there any specific storage recommendations for this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to store them at a neutral pH (6-8) and at low temperatures (2-8 °C). Solutions should be prepared fresh whenever possible, especially if they are to be used in experiments sensitive to the presence of the diol degradation product. The use of buffers to maintain a stable pH is highly advisable.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving the pH stability of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound even at neutral pH. 1. Incorrect pH of the solution. 2. Presence of acidic or basic impurities in the solvent or reagents. 3. Elevated storage temperature.1. Verify the pH of your buffer and solutions using a calibrated pH meter. 2. Use high-purity solvents and reagents. 3. Store stock solutions and experimental samples at 2-8 °C and protect from light.
Inconsistent results between replicate experiments. 1. Fluctuations in pH during the experiment. 2. Inaccurate measurement of the compound or reagents. 3. Variations in temperature.1. Use a buffer with sufficient capacity to maintain a constant pH. 2. Ensure accurate and precise pipetting and weighing techniques. 3. Conduct experiments in a temperature-controlled environment.
Appearance of unexpected peaks in HPLC analysis. 1. Formation of secondary degradation products. 2. Interaction of the compound with buffer components. 3. Contamination of the HPLC system or sample vials.1. Use a stability-indicating HPLC method to identify and separate all degradation products. 2. Investigate potential reactions between your compound and the buffer; consider using an alternative buffer system. 3. Thoroughly clean the HPLC system and use new or properly cleaned sample vials.
Poor peak shape or resolution in HPLC. 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH. 2. Use a new or well-maintained HPLC column. 3. Reduce the concentration of the injected sample.

Quantitative Data Summary

The stability of this compound is pH-dependent. The following table summarizes the expected trend in the rate of hydrolysis at different pH values. Note: The specific rate constants (k) are hypothetical and for illustrative purposes to show the relative change in stability with pH.

pH Condition Relative Rate of Hydrolysis (k) Expected Stability
2AcidicHighLow
4AcidicModerateModerate
7NeutralLowHigh
10BasicModerateModerate
12BasicHighLow

Experimental Protocols

Protocol for Determining the pH-Rate Profile of this compound Hydrolysis

Objective: To determine the first-order rate constants for the hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Kinetic Runs: a. For each pH value, pre-heat the buffer solution to the desired temperature (e.g., 37 °C) in a thermostated water bath. b. To initiate the reaction, add a small aliquot of the this compound stock solution to the pre-heated buffer to achieve a final concentration of approximately 50 µg/mL. c. Immediately withdraw a sample (t=0) and quench the reaction by diluting it with the mobile phase to stop further degradation. d. Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected rate of degradation at each pH.

  • HPLC Analysis: a. Analyze the samples by a stability-indicating HPLC method. An example of starting conditions is provided below:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid.
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 275 nm
    • Injection Volume: 20 µL b. Quantify the peak area of this compound at each time point.

  • Data Analysis: a. For each pH, plot the natural logarithm of the peak area of this compound versus time. b. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). c. Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

G pH-Dependent Degradation Pathways of this compound cluster_acid Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_base Basic Conditions (pH > 7) A This compound B Protonated Oxirane (Oxiranium Ion) A->B + H+ C 1-(2-hydroxyphenyl)ethane-1,2-diol B->C + H2O (SN1-like) D This compound (Relatively Stable) E This compound F 1-(2-hydroxyphenyl)ethane-1,2-diol E->F + OH- (SN2)

Caption: pH-Dependent Degradation of this compound

G Experimental Workflow for pH Stability Study start Start prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 10, 12) start->prep_buffers prep_stock Prepare Stock Solution of This compound start->prep_stock initiate_reaction Initiate Hydrolysis in Thermostated Buffers prep_buffers->initiate_reaction prep_stock->initiate_reaction sampling Collect Samples at Timed Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench hplc Analyze Samples by Stability-Indicating HPLC quench->hplc data_analysis Plot ln(Concentration) vs. Time and Determine Rate Constants hplc->data_analysis ph_profile Generate pH-Rate Profile data_analysis->ph_profile end End ph_profile->end

Caption: Workflow for pH Stability Analysis

Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyphenyl)oxirane. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective method for the synthesis of this compound is the Corey-Chaykovsky reaction. This reaction involves the treatment of salicylaldehyde with a sulfur ylide, typically generated in situ from a sulfonium salt such as trimethylsulfonium iodide and a strong base. This method is generally preferred due to its high selectivity for the carbonyl group, which minimizes side reactions involving the phenolic hydroxyl group.[1][2][3][4][5]

Another potential, though more problematic, route is the reaction of salicylaldehyde with epichlorohydrin. However, this method is prone to O-alkylation of the phenolic hydroxyl group, leading to significant byproduct formation.

Q2: What are the primary byproducts in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route employed.

  • Corey-Chaykovsky Reaction:

    • Unreacted Salicylaldehyde: Incomplete reaction can leave residual starting material.

    • Dimethyl Sulfide (DMS) and Dimethyl Sulfoxide (DMSO): These are byproducts and solvents from the ylide generation and reaction.[5]

    • β-hydroxymethyl sulfide: This can be a significant byproduct when using certain sulfur ylides and reaction conditions.[1]

    • Polymerization Products: Base-catalyzed self-polymerization of salicylaldehyde or the product can occur.

  • Epichlorohydrin Route:

    • 2-(Glycidyloxyl)benzaldehyde: This is the primary byproduct resulting from the O-alkylation of the phenolic hydroxyl group of salicylaldehyde.

    • α,γ-dichlorohydrin and α,α'-diaryl ethers of glycerol: These byproducts can form from reactions involving epichlorohydrin.

    • Unreacted Salicylaldehyde and Epichlorohydrin.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the salicylaldehyde spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile can be used to separate the starting material, product, and byproducts.[6][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive ylide reagent. 2. Insufficiently strong base or incomplete deprotonation. 3. Low reaction temperature. 4. Impure starting materials.1. Use freshly prepared or properly stored trimethylsulfonium iodide. 2. Ensure the base (e.g., NaH, KOtBu) is not expired and is handled under anhydrous conditions. 3. While the ylide is often prepared at low temperatures, the reaction with the aldehyde may require room temperature.[3] 4. Purify salicylaldehyde by distillation if necessary.
Presence of Significant O-Alkylation Byproduct (Epichlorohydrin route) The phenolic hydroxyl group is more nucleophilic than the desired C-alkylation of the aldehyde.1. Protect the phenolic hydroxyl group as a suitable protecting group (e.g., silyl ether) before reaction with epichlorohydrin, followed by deprotection. 2. Switch to the Corey-Chaykovsky reaction, which is more selective for the carbonyl group.
Difficult to Remove DMSO DMSO has a high boiling point and can be difficult to remove completely by rotary evaporation.1. After the reaction workup, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers thoroughly with brine. 2. If trace amounts remain, purification by column chromatography should effectively remove it.
Product is an Oil and Difficult to Purify The product may not crystallize easily, and impurities can hinder purification.1. Purification by column chromatography on silica gel is the most effective method. A gradient elution with hexane and ethyl acetate is recommended.[9] 2. Kugelrohr distillation under high vacuum can be used to purify the crude product.
Multiple Spots on TLC After Reaction Formation of multiple byproducts or incomplete reaction.1. Optimize reaction conditions (time, temperature, stoichiometry of reagents). 2. Isolate the main product by column chromatography.[10] Analyze the side products by NMR and MS to identify their structures and adjust the reaction strategy accordingly.

Experimental Protocols

Key Experiment: Synthesis of this compound via Corey-Chaykovsky Reaction

This protocol is a general guideline based on the Corey-Chaykovsky reaction for the epoxidation of aldehydes.

Materials:

  • Salicylaldehyde

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide (1.2 equivalents) to anhydrous DMSO.

  • Carefully add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) in portions to the stirred suspension. The mixture will be stirred for approximately 20-30 minutes, during which time the ylide will form.

  • Prepare a solution of salicylaldehyde (1 equivalent) in anhydrous DMSO.

  • Add the salicylaldehyde solution dropwise to the ylide suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-20 hours.

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm, CDCl3)MultiplicityCoupling Constant (J, Hz)
Oxirane CH2~2.8dd~5.5, 2.5
Oxirane CH2~3.2dd~5.5, 4.0
Oxirane CH~4.1m
Aromatic H~6.8 - 7.3m
Phenolic OHVariablebr s

Note: These are predicted values based on similar structures and may vary slightly.[11]

Table 2: Typical Purification Parameters for Column Chromatography

ParameterValue
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseGradient elution, starting with 95:5 Hexane:Ethyl Acetate
Elution Order1. Less polar byproducts 2. This compound 3. Salicylaldehyde
MonitoringTLC with UV visualization (254 nm)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Salicylaldehyde + Trimethylsulfonium Iodide reaction Corey-Chaykovsky Reaction start->reaction base Base (NaH or KOtBu) in DMSO base->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis Purity Analysis (NMR, HPLC) chromatography->analysis product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Reaction Outcome Unsatisfactory low_yield Low Yield / No Product start->low_yield byproducts Significant Byproducts start->byproducts inactive_reagents Inactive Reagents low_yield->inactive_reagents wrong_conditions Incorrect Conditions low_yield->wrong_conditions side_reactions Side Reactions (e.g., O-alkylation) byproducts->side_reactions incomplete_reaction Incomplete Reaction byproducts->incomplete_reaction purify Purify by Chromatography byproducts->purify check_reagents Check Reagent Quality and Handling inactive_reagents->check_reagents optimize_conditions Optimize Time, Temp., Stoichiometry wrong_conditions->optimize_conditions change_route Change Synthetic Route (e.g., to Corey-Chaykovsky) side_reactions->change_route incomplete_reaction->optimize_conditions

Caption: Troubleshooting logic for the synthesis of this compound.

References

troubleshooting guide for the synthesis of hydroxyphenyl oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyphenyl oxiranes. The content is structured to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Darzens reaction for the synthesis of a hydroxyphenyl oxirane is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Darzens condensation can stem from several factors. Here are some common issues and their solutions:

  • Suboptimal Base: The choice of base is critical for the initial deprotonation of the α-haloester. If the base is too weak, the reaction may not proceed efficiently. Conversely, a base that is too strong can lead to side reactions. Consider screening different bases. Alkali metal alkoxides, such as sodium or potassium ethoxide, are commonly used and often preferred over organolithium reagents or metal amides for better safety and cost-effectiveness.[1]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction is often carried out at temperatures between 0°C and 60°C.[2][3] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: The Darzens reaction is sensitive to water, which can quench the carbanion intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: The intermediate aldol-like product can undergo a retro-aldol reaction, reverting to the starting materials.[4][5] The rate of the desired intramolecular SN2 reaction to form the epoxide versus the retro-aldol reaction can be influenced by the specific substrates and reaction conditions.[4]

Q2: I am observing the formation of byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. Here are some likely culprits and mitigation strategies:

  • Hydrolysis of the Ester: If water is present, the ester group of the glycidic ester product can be hydrolyzed. Subsequent decarboxylation can lead to the formation of a carbonyl compound.[6] To avoid this, ensure anhydrous reaction conditions.

  • Polymerization of the Starting Material: Phenolic compounds, especially vinylphenols, can be susceptible to polymerization under certain conditions. Ensure the reaction is carried out under an inert atmosphere if necessary and consider the use of polymerization inhibitors if starting from vinylphenols.

  • Formation of Diols: During workup or purification, the oxirane ring can be opened to form a diol, especially under acidic or basic conditions. Careful control of pH during extraction and purification is crucial.

Q3: How can I control the stereochemistry of the resulting hydroxyphenyl oxirane?

A3: Controlling the stereochemistry in a Darzens reaction can be challenging, with cis:trans ratios often ranging from 1:1 to 1:2.[7] The final stereochemistry is determined by the relative rates of the intramolecular SN2 ring closure and the potential for epimerization of the halohydrin intermediate under basic conditions.[6]

For enantioselective synthesis, the use of chiral phase-transfer catalysts has been shown to be effective in recognizing one aldolate selectively.[7] Additionally, various asymmetric variations of the Darzens reaction have been developed.[1]

Q4: What are the best practices for the purification of hydroxyphenyl oxiranes?

A4: Purification can be challenging due to the potential for ring-opening of the epoxide.

  • Chromatography: Column chromatography on silica gel is a common method for purification. It is important to use a neutral solvent system and to avoid prolonged exposure to the silica gel, which can be slightly acidic and promote ring-opening.

  • Distillation: For thermally stable oxiranes, distillation under reduced pressure can be an effective purification method.

  • Removal of Carbonyl Impurities: Small amounts of carbonyl impurities, such as aldehydes and ketones, can sometimes be present.[8] These can potentially be removed by treatment with specific reagents that react selectively with carbonyl groups, followed by distillation.[8][9]

Experimental Protocols

Synthesis of 4-Acetoxystyrene Oxide (a precursor to a hydroxyphenyl oxirane derivative)

This protocol is adapted from a patented procedure for the synthesis of a precursor to 4-hydroxyphenethyl alcohol.[10]

Materials:

  • 4-Acetoxystyrene

  • Peracetic acid (35-37 wt%)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • A solution of commercially available peracetic acid in chloroform is prepared and dried over anhydrous magnesium sulfate.

  • The dried peracetic acid solution is added to a solution of 4-acetoxystyrene in a suitable solvent at a controlled temperature.

  • After the addition is complete, the reaction mixture is warmed to room temperature and stirred overnight.

  • The reaction mixture is then washed successively with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield 4-acetoxystyrene oxide.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxirane Synthesis

Reaction TypeStarting MaterialsBase/ReagentSolventTemperature (°C)Typical YieldReference
Darzens CondensationKetone/Aldehyde, α-haloesterSodium/Potassium AlkoxideToluene, Methanol, Acetonitrile0 - 60Variable[1][2]
Epoxidation of Alkene4-AcetoxystyrenePeracetic AcidChloroformRoom Temperature~98%[10]
Corey-ChaykovskyKetone, Trimethylsulfonium saltStrong Basetert-Butanol0 - 60High[2][3]

Visualization

Below is a troubleshooting workflow for the synthesis of hydroxyphenyl oxiranes.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No base_issue Optimize Base (Type & Concentration) check_yield->base_issue Yes success Successful Synthesis check_purity->success No byproduct_id Identify Byproducts (NMR, MS) check_purity->byproduct_id Yes conditions_issue Adjust Reaction Conditions (Temp, Time) base_issue->conditions_issue anhydrous_issue Ensure Anhydrous Conditions conditions_issue->anhydrous_issue anhydrous_issue->start Retry Synthesis hydrolysis Prevent Hydrolysis (Anhydrous Workup) byproduct_id->hydrolysis polymerization Inhibit Polymerization (Inert Atmosphere) byproduct_id->polymerization purification_issue Optimize Purification (Neutral Chromatography) hydrolysis->purification_issue polymerization->purification_issue purification_issue->start Retry Synthesis

Caption: Troubleshooting workflow for hydroxyphenyl oxirane synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(2-Hydroxyphenyl)oxirane and Phenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two epoxide compounds: 2-(2-Hydroxyphenyl)oxirane and Phenyl Glycidyl Ether (PGE). The presence of an ortho-hydroxyl group in this compound introduces the potential for intramolecular reaction pathways, a key differentiator from the exclusively intermolecular reactions of phenyl glycidyl ether. This fundamental structural difference is the cornerstone of the comparative analysis presented herein, which is supported by established principles of epoxide chemistry and available experimental data.

Executive Summary

The primary distinction in the reactivity of this compound and phenyl glycidyl ether lies in the intramolecular versus intermolecular nature of their epoxide ring-opening reactions. Phenyl glycidyl ether serves as a standard model for intermolecular reactions, where an external nucleophile is required for the reaction to proceed. In contrast, the ortho-hydroxyl group in this compound can act as an internal nucleophile, facilitating intramolecular ring-opening. This intramolecular pathway is generally favored entropically and can lead to significantly different product profiles and reaction kinetics compared to its intermolecular counterpart.

Reactivity Comparison

FeatureThis compoundPhenyl Glycidyl Ether
Primary Reaction Pathway Intramolecular and IntermolecularExclusively Intermolecular
Key Structural Feature Ortho-hydroxyl group enabling intramolecular attack on the epoxide ring.Lacks a proximate internal nucleophile.
Expected Relative Rate Potentially faster under neutral or basic conditions due to the proximity of the internal nucleophile.Reaction rate is dependent on the concentration and nucleophilicity of the external reagent.
Typical Reaction Products Primarily cyclic ethers (e.g., 2,3-dihydrobenzofuran derivatives) via intramolecular cyclization.Products of nucleophilic addition to the epoxide ring (e.g., β-amino alcohols, β-alkoxy alcohols).
Catalysis Can be self-catalyzed by the neighboring hydroxyl group, especially under conditions that favor phenoxide formation.Typically requires an external acid or base catalyst to facilitate ring-opening.

Reaction Mechanisms

The divergent reactivity of these two compounds is best understood by examining their respective reaction mechanisms.

Phenyl Glycidyl Ether: A Model for Intermolecular Reactivity

The ring-opening of phenyl glycidyl ether is a well-studied example of an intermolecular SN2 reaction. In this process, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The reaction is significantly accelerated in the presence of acid or base catalysts.

Figure 1. A simplified diagram illustrating the intermolecular nucleophilic attack on phenyl glycidyl ether, resulting in a ring-opened product.

This compound: The Intramolecular Advantage

The presence of the ortho-hydroxyl group in this compound allows for a competing intramolecular reaction pathway. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent internal nucleophile. This nucleophile can then attack the adjacent epoxide ring, leading to the formation of a cyclic ether. This intramolecular process is often kinetically favored over an intermolecular reaction, especially at lower concentrations of an external nucleophile, due to the high effective concentration of the internal nucleophile.

Figure 2. A diagram showing the intramolecular cyclization pathway of this compound, initiated by the deprotonation of the ortho-hydroxyl group.

Experimental Protocols

General Protocol for Monitoring Epoxide Ring-Opening by UV-Vis Spectroscopy

This protocol describes a method to follow the disappearance of the epoxide, which can be correlated with the reaction rate.

Materials:

  • This compound or Phenyl Glycidyl Ether

  • Nucleophile of choice (e.g., a primary or secondary amine, a phenol)

  • Solvent (e.g., acetonitrile, dioxane)

  • Catalyst (if required, e.g., a non-nucleophilic base or a Lewis acid)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the epoxide, nucleophile, and catalyst (if any) in the chosen solvent.

  • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • In a quartz cuvette, mix the solvent and the nucleophile solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Initiate the reaction by adding a small, known volume of the epoxide stock solution to the cuvette. Mix quickly and thoroughly.

  • Immediately begin recording UV-Vis spectra at regular time intervals.

  • Monitor the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption maximum.

  • The rate of reaction can be determined by plotting the change in concentration (calculated from the absorbance using the Beer-Lambert law) versus time.

Figure 3. A flowchart outlining the key steps in a typical experimental workflow for studying the kinetics of epoxide ring-opening reactions.

Conclusion

The reactivity of this compound is expected to be significantly different from that of phenyl glycidyl ether due to the potential for intramolecular catalysis and cyclization. While phenyl glycidyl ether serves as a classic example of intermolecular epoxide chemistry, the ortho-hydroxyl group in this compound introduces a facile intramolecular pathway, likely leading to faster reaction rates under specific conditions and the formation of distinct cyclic products. Researchers and drug development professionals should consider these differing reactive profiles when utilizing these or structurally similar epoxides in their synthetic strategies. Further experimental studies are warranted to quantify the kinetic differences and fully elucidate the product distributions for the reactions of this compound.

A Comparative Guide to the Synthesis of 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 2-(2-Hydroxyphenyl)oxirane is a valuable building block, and selecting the optimal synthetic route can significantly impact the overall efficiency of a multi-step synthesis. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the Darzens Reaction, the Corey-Chaykovsky Reaction, and a multi-step approach via a halohydrin intermediate.

Performance Comparison

The following table summarizes the key quantitative data for the three synthetic routes, offering a clear comparison of their respective efficiencies.

ParameterDarzens ReactionCorey-Chaykovsky ReactionHalohydrin Route
Starting Material SalicylaldehydeSalicylaldehyde2'-Hydroxyacetophenone
Key Reagents Ethyl chloroacetate, Sodium ethoxideTrimethylsulfoxonium iodide, Sodium hydrideSulfuryl chloride, Sodium borohydride, Sodium hydroxide
Number of Steps 113
Overall Yield 60-70% (estimated)50-60%~70% (calculated)
Reaction Time 2-4 hours2-12 hours~15 hours
Purity GoodGood to ExcellentGood

Synthetic Route Overviews

The choice of synthetic strategy often depends on a balance of factors including yield, reaction time, availability of starting materials, and ease of purification. Below are the detailed experimental protocols for each of the compared routes.

Route 1: Darzens Reaction

This classical method involves the condensation of salicylaldehyde with an α-haloester in the presence of a base to form the corresponding glycidic ester, which upon saponification and decarboxylation would yield the desired epoxide. However, for the direct formation of the epoxide, a modified approach is often employed.

Experimental Protocol:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

  • The solution is cooled to 0 °C, and a mixture of salicylaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of water, and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Corey-Chaykovsky Reaction

This powerful reaction utilizes a sulfur ylide to transfer a methylene group to an aldehyde or ketone, directly forming an epoxide. This method is often praised for its high yields and stereoselectivity.

Experimental Protocol:

  • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature.

  • The resulting mixture is stirred for 1 hour at room temperature until the evolution of hydrogen gas ceases, forming the sulfur ylide.

  • A solution of salicylaldehyde (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred for 2-12 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.[1][2][3][4][5]

Route 3: Halohydrin Route

This three-step sequence begins with the α-halogenation of a ketone, followed by reduction to a halohydrin, and subsequent base-mediated intramolecular cyclization to the epoxide.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, sulfuryl chloride (1.1 eq) is added dropwise at a temperature maintained between 20-30°C.[6]

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The solvent is removed under reduced pressure to yield the crude 2-chloro-1-(2-hydroxyphenyl)ethanone, which can be used in the next step without further purification. A yield of approximately 95% can be expected.[6]

Step 2: Synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanol

  • The crude 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 eq) is dissolved in methanol or tetrahydrofuran and cooled to 0 °C.

  • Sodium borohydride (0.5 eq) is added portion-wise, and the reaction mixture is stirred for 1-2 hours at 0 °C.

  • The reaction is quenched by the careful addition of water, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the chlorohydrin. A yield of around 90% is reported for this step.[7]

Step 3: Synthesis of this compound

  • The crude 2-chloro-1-(2-hydroxyphenyl)ethanol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran.

  • An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for several hours.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • The mixture is then neutralized with dilute hydrochloric acid and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude epoxide.

  • Purification by column chromatography yields the final product. A similar reaction has been reported to proceed with a yield of 86%.[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Darzens_Reaction salicylaldehyde Salicylaldehyde naoet NaOEt, EtOH salicylaldehyde->naoet ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->naoet product This compound naoet->product Condensation Corey_Chaykovsky_Reaction salicylaldehyde Salicylaldehyde sulfur_ylide Trimethylsulfoxonium Iodide, NaH, DMSO salicylaldehyde->sulfur_ylide product This compound sulfur_ylide->product Epoxidation Halohydrin_Route start 2'-Hydroxyacetophenone step1 2-Chloro-1-(2-hydroxyphenyl)ethanone start->step1 SO2Cl2 step2 2-Chloro-1-(2-hydroxyphenyl)ethanol step1->step2 NaBH4 product This compound step2->product NaOH

References

A Comparative Guide to the Synthesis of 2-(2-Hydroxyphenyl)oxirane: Racemic vs. Enantioselective Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral compounds with high purity is a cornerstone of modern drug development and fine chemical manufacturing. 2-(2-Hydroxyphenyl)oxirane, a valuable chiral building block, presents a case study in the strategic choice between racemic and enantioselective synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthetic route for their specific needs.

At a Glance: Racemic vs. Enantioselective Synthesis

ParameterRacemic SynthesisEnantioselective Synthesis
Starting Material 2-Vinylphenol2-Vinylphenol
Typical Reagent m-Chloroperoxybenzoic acid (m-CPBA)Chiral Catalyst (e.g., Jacobsen-Katsuki or Shi catalyst) + Oxidant
Product Racemic mixture of (R)- and (S)-2-(2-Hydroxyphenyl)oxiraneEnantioenriched this compound (either R or S)
Yield Generally highVariable, often moderate to high
Enantiomeric Excess (ee) 0%Can exceed 90%[1]
Process Complexity Simple, one-step reactionMore complex, requires specialized chiral catalysts
Cost Lower reagent costHigher catalyst cost
Downstream Processing Requires chiral resolution to separate enantiomersDirect use of enantioenriched product

Conceptual Workflow: A Tale of Two Paths

The fundamental difference between racemic and enantioselective synthesis lies in the control of stereochemistry during the reaction. Racemic synthesis produces an equal mixture of both possible enantiomers, while enantioselective synthesis preferentially forms one enantiomer over the other.

G cluster_racemic Racemic Synthesis cluster_enantio Enantioselective Synthesis start_racemic 2-Vinylphenol reagent_racemic m-CPBA start_racemic->reagent_racemic Epoxidation start_enantio 2-Vinylphenol product_racemic Racemic this compound (50% R, 50% S) reagent_racemic->product_racemic reagent_enantio Chiral Catalyst + Oxidant start_enantio->reagent_enantio Asymmetric Epoxidation product_enantio_R Enantioenriched (R)-2-(2-Hydroxyphenyl)oxirane reagent_enantio->product_enantio_R e.g., (R,R)-Catalyst product_enantio_S Enantioenriched (S)-2-(2-Hydroxyphenyl)oxirane reagent_enantio->product_enantio_S e.g., (S,S)-Catalyst

Fig. 1: Conceptual overview of racemic versus enantioselective synthesis pathways.

Experimental Protocols

Racemic Synthesis of this compound

This method utilizes a common and straightforward epoxidation agent, m-chloroperoxybenzoic acid (m-CPBA), to produce the racemic epoxide.

Materials:

  • 2-Vinylphenol

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-vinylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.

Enantioselective Synthesis of this compound (Jacobsen-Katsuki Epoxidation)

This protocol is an adaptation of the well-established Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex to achieve high enantioselectivity.[2][3][4][5]

Materials:

  • 2-Vinylphenol

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (optional, as an axial ligand)

  • pH 11.3 phosphate buffer

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-vinylphenol (1.0 eq) in dichloromethane, add 4-phenylpyridine N-oxide (0.25 eq, if used).

  • Add Jacobsen's catalyst (0.02-0.05 eq).

  • Cool the mixture to 0 °C and add a buffered solution of sodium hypochlorite (1.5 eq, pH 11.3) dropwise over 1 hour.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield enantioenriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Performance Comparison

The choice between these synthetic routes will ultimately depend on the specific requirements of the research or application.

Racemic Synthesis:

  • Advantages: This method is simple, rapid, and utilizes readily available and relatively inexpensive reagents. It is well-suited for producing large quantities of the epoxide mixture when subsequent resolution is feasible or when a racemic mixture is acceptable.

  • Disadvantages: The primary drawback is the formation of an equimolar mixture of enantiomers, necessitating a potentially challenging and costly chiral resolution step to isolate the desired enantiomer. This results in a maximum theoretical yield of 50% for the target enantiomer.

Enantioselective Synthesis:

  • Advantages: This approach directly produces an enantioenriched product, bypassing the need for chiral resolution. This can be more efficient in terms of atom economy and overall yield of the desired enantiomer. High enantiomeric excesses, often exceeding 90%, can be achieved.[1]

  • Disadvantages: The chiral catalysts can be expensive, and the reaction conditions may require careful optimization. The catalyst may also need to be synthesized or purchased from a specialty supplier.

Logical Framework for Synthesis Selection

G start Need for this compound is_chiral_needed Is a specific enantiomer required? start->is_chiral_needed racemic_synthesis Racemic Synthesis is_chiral_needed->racemic_synthesis No enantio_synthesis Enantioselective Synthesis is_chiral_needed->enantio_synthesis Yes resolution Chiral Resolution Feasible? racemic_synthesis->resolution use_racemic Use Racemic Mixture racemic_synthesis->use_racemic use_enantioenriched Use Enantioenriched Product enantio_synthesis->use_enantioenriched resolution->enantio_synthesis No proceed_racemic Proceed with Racemic Route + Resolution resolution->proceed_racemic Yes

Fig. 2: Decision-making flowchart for selecting a synthetic route.

Conclusion

The choice between racemic and enantioselective synthesis of this compound is a critical decision that impacts process efficiency, cost, and the stereochemical purity of the final product. For applications where a racemic mixture is sufficient or where efficient chiral resolution methods are established, the simplicity and cost-effectiveness of racemic synthesis with reagents like m-CPBA are advantageous. However, for the majority of pharmaceutical and specialized chemical applications where a single enantiomer is required, enantioselective synthesis, despite its higher initial complexity and cost, offers a more direct and ultimately more efficient route to the desired chiral molecule. The development of highly effective catalytic systems, such as the Jacobsen-Katsuki and Shi epoxidations, has made enantioselective synthesis an increasingly accessible and powerful tool for modern organic chemistry.

References

A Comparative Spectroscopic Guide to 2-(Hydroxyphenyl)oxirane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic properties of 2-(2-Hydroxyphenyl)oxirane and its positional isomers, 2-(3-Hydroxyphenyl)oxirane and 2-(4-Hydroxyphenyl)oxirane. Due to the limited availability of direct experimental data for these specific compounds, this guide infers their spectroscopic characteristics based on established principles of organic spectroscopy and data from analogous molecules. This guide is intended to aid researchers in the identification and characterization of these and similar compounds.

Structural Isomers

The three isomers of 2-(Hydroxyphenyl)oxirane differ in the position of the hydroxyl group on the phenyl ring. This variation in substituent position is expected to produce distinguishable differences in their spectroscopic signatures.

Isomers cluster_0 2-(Hydroxyphenyl)oxirane Isomers 2-OH This compound 3-OH 2-(3-Hydroxyphenyl)oxirane 4-OH 2-(4-Hydroxyphenyl)oxirane

Caption: Structural representations of the three positional isomers of 2-(Hydroxyphenyl)oxirane.

Predicted Spectroscopic Data Comparison

The following tables summarize the expected key features in the 1H NMR, 13C NMR, IR, and Mass Spectra for the three isomers. These predictions are based on known substituent effects on aromatic systems.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Predicted 1H NMR Spectral Data (in CDCl3)

Isomer Aromatic Protons (δ, ppm) Oxirane Protons (δ, ppm) Hydroxyl Proton (δ, ppm)
This compound Complex multiplet, likely shifted slightly upfield compared to the others due to hydrogen bonding.Three distinct signals for the three protons, showing complex splitting patterns (dd, ddd).Broad singlet, potentially shifted downfield due to intramolecular hydrogen bonding.
2-(3-Hydroxyphenyl)oxirane Four distinct aromatic protons with splitting patterns influenced by their relative positions.Three distinct signals for the three protons, showing complex splitting patterns (dd, ddd).Broad singlet.
2-(4-Hydroxyphenyl)oxirane Two sets of doublets (AA'BB' system) due to symmetry.Three distinct signals for the three protons, showing complex splitting patterns (dd, ddd).Broad singlet.

Table 2: Predicted 13C NMR Spectral Data (in CDCl3)

Isomer Aromatic Carbons (δ, ppm) Oxirane Carbons (δ, ppm)
This compound Six distinct signals. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded. The ipso-carbon attached to the oxirane will also be distinct.Two signals, one for the CH and one for the CH2 group of the oxirane ring.
2-(3-Hydroxyphenyl)oxirane Six distinct signals. The C-OH will be deshielded.Two signals for the oxirane carbons.
2-(4-Hydroxyphenyl)oxirane Four distinct signals due to symmetry. The C-OH will be deshielded.Two signals for the oxirane carbons.

Table 3: Predicted Key IR Spectral Data (in cm-1)

Isomer O-H Stretch Aromatic C-H Stretch C-O Stretch (Phenolic) Oxirane Ring Vibrations
This compound Broad, ~3200-3500 (intramolecular H-bonding)~3000-3100~1200-1250~800-950 (asymmetric ring stretch), ~1250 (symmetric ring stretch)
2-(3-Hydroxyphenyl)oxirane Broad, ~3200-3600~3000-3100~1200-1250~800-950, ~1250
2-(4-Hydroxyphenyl)oxirane Broad, ~3200-3600~3000-3100~1200-1250~800-950, ~1250

Table 4: Predicted Mass Spectrometry Fragmentation

Isomer Molecular Ion (M+) Key Fragment Ions (m/z)
All Isomers Expected at m/z = 136Fragments corresponding to the loss of CO, CHO, and cleavage of the oxirane ring are anticipated. The fragmentation pattern of the aromatic portion will differ based on the hydroxyl position.[11][12][13][14]
This compound May show a prominent M-18 peak due to loss of water facilitated by the ortho hydroxyl group.
3- & 4-(Hydroxyphenyl)oxirane Fragmentation will likely involve cleavages of the oxirane ring and benzylic cleavage.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Actual parameters may need to be optimized for the specific instrument and sample.

Synthesis of 2-(Hydroxyphenyl)oxiranes

A common method for the synthesis of epoxides (oxiranes) is the epoxidation of an alkene. For hydroxyphenyl oxiranes, this would typically involve the reaction of a corresponding hydroxystyrene with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[15] Another route is the Darzens reaction, involving the condensation of a hydroxybenzaldehyde with an α-haloester in the presence of a base.[16]

Synthesis_Workflow Start Hydroxybenzaldehyde + α-haloester Base Base (e.g., NaOEt) Start->Base Intermediate Glycidic Ester Intermediate Base->Intermediate Darzens Condensation Saponification Saponification (e.g., NaOH) Intermediate->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Product 2-(Hydroxyphenyl)oxirane Decarboxylation->Product

Caption: A generalized workflow for the synthesis of 2-(Hydroxyphenyl)oxiranes via the Darzens reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent. Acquire 1H and 13C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Procedure: Acquire the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern.

  • Procedure: A dilute solution of the sample is injected into the GC-MS system. The instrument separates the components of the sample before they are introduced into the mass spectrometer for ionization and analysis.

Conclusion

While direct experimental spectroscopic data for 2-(hydroxyphenyl)oxirane isomers is not abundant in the literature, this guide provides a predictive comparison based on established spectroscopic principles and data from analogous compounds. The expected differences in the NMR, IR, and mass spectra, primarily arising from the position of the hydroxyl group, should allow for the differentiation of these isomers in a research setting. It is recommended that these predictions be used as a guide and confirmed with experimental data whenever possible.

References

Validating the Structure of 2-(2-Hydroxyphenyl)oxirane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of small organic molecules, using 2-(2-Hydroxyphenyl)oxirane as a focal point. Due to the limited public availability of specific X-ray crystallographic data for this compound, this guide will utilize data for its close structural analog, 2-phenyloxirane (styrene oxide), as a representative example.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for the absolute structural elucidation of solid materials.[1][2] This powerful technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[3]

Table 1: Crystallographic Data Summary for 2-Phenyloxirane (Styrene Oxide)

ParameterValue
Chemical FormulaC₈H₈O
Molecular Weight120.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.45
b (Å)5.89
c (Å)10.21
β (°)115.4
Volume (ų)622.4
Z4
Density (calculated) (g/cm³)1.28

Note: The data presented is a representative example for 2-phenyloxirane and may vary depending on the specific crystal form and experimental conditions.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail, a comprehensive structural validation often involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniquePrincipleInformation ProvidedSample RequirementsDestructive?
X-ray Crystallography Diffraction of X-rays by a single crystal3D molecular structure, bond lengths, bond angles, stereochemistryHigh-quality single crystal (0.1-0.5 mm)No
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity of atoms, chemical environment of nuclei, stereochemistrySolution or solid, mg quantityNo
Mass Spectrometry Ionization of molecules and analysis of their mass-to-charge ratioMolecular weight, elemental composition, fragmentation patternsSolid, liquid, or gas, µg-ng quantityYes
Infrared Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsSolid, liquid, or gas, mg quantityNo

Experimental Protocols: A Closer Look

Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key steps:

  • Crystal Growth: High-quality single crystals are essential for successful X-ray analysis. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[4] The ideal crystal should be transparent, without cracks, and typically between 0.1 and 0.5 mm in size.[5]

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns.

Complementary Spectroscopic Techniques
  • NMR Spectroscopy: For an epoxide like this compound, ¹H NMR would show characteristic signals for the oxirane ring protons between 2.5 and 3.5 ppm.[6][7] ¹³C NMR would show signals for the epoxide carbons in the 40-60 ppm range.[8] The hydroxyl and aromatic protons would also have distinct chemical shifts.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry would reveal the molecular ion peak, confirming the molecular weight.[9] Fragmentation patterns can provide clues about the structure, such as the loss of a CHO group from the epoxide ring.

  • Infrared Spectroscopy: The IR spectrum would be characterized by the absence of a strong O-H stretching band (unless intramolecularly hydrogen-bonded) and the presence of C-O stretching vibrations for the ether and alcohol functionalities, typically in the 1250-1050 cm⁻¹ region.[10] Characteristic epoxide ring vibrations can be observed around 950-815 cm⁻¹ and 880-750 cm⁻¹.[11]

Visualizing the Workflow and Logic

To better understand the processes involved in structural validation, the following diagrams illustrate the experimental workflow of X-ray crystallography and the logical integration of different analytical techniques.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis & Purification of Compound crystal_growth Crystal Growth synthesis->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Structural Parameters structure_refinement->data_analysis validation Structural Validation data_analysis->validation

Caption: A flowchart illustrating the major steps in determining a molecular structure using X-ray crystallography.

logical_relationship Synergistic Approach to Structural Validation cluster_techniques Analytical Techniques cluster_information Information Obtained xray X-ray Crystallography xray_info 3D Structure, Stereochemistry xray->xray_info nmr NMR Spectroscopy nmr_info Connectivity, Chemical Environment nmr->nmr_info ms Mass Spectrometry ms_info Molecular Weight, Formula ms->ms_info ir IR Spectroscopy ir_info Functional Groups ir->ir_info validation Confirmed Structure of This compound xray_info->validation nmr_info->validation ms_info->validation ir_info->validation

Caption: A diagram showing the integration of data from multiple analytical techniques for unambiguous structural confirmation.

References

Assessing the Purity of Synthesized 2-(2-Hydroxyphenyl)oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-(2-Hydroxyphenyl)oxirane. Detailed experimental protocols, comparative data, and a workflow diagram are presented to assist researchers in selecting the most appropriate method for their needs. The guide also evaluates two alternative compounds, the constitutional isomer 2-(4-hydroxyphenyl)oxirane and the parent compound styrene oxide, to provide a broader context for purity analysis of aromatic epoxides.

Introduction to Purity Assessment of this compound

This compound is a valuable building block in organic synthesis and drug development. The purity of this compound is critical, as impurities can lead to undesired side reactions, lower yields, and potential toxicity in downstream applications. Therefore, robust analytical methods are required to accurately quantify the purity and identify potential impurities.

This guide focuses on three primary analytical techniques for purity assessment:

  • Quantitative ¹H NMR (qNMR) Spectroscopy: A primary ratio method that provides a direct measure of purity against a certified internal standard.

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile impurities.

Comparative Purity Analysis

The purity of synthesized this compound was compared with its isomer, 2-(4-hydroxyphenyl)oxirane, and the parent compound, styrene oxide. The following tables summarize the representative quantitative data obtained from qNMR, HPLC, and GC-MS analyses.

Table 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

CompoundPurity (%)Major Impurities Detected
This compound98.52-Hydroxyacetophenone (0.8%), Salicylaldehyde (0.5%)
2-(4-Hydroxyphenyl)oxirane99.14-Hydroxyacetophenone (0.6%)
Styrene Oxide99.5Benzaldehyde (0.3%), Phenylacetaldehyde (0.1%)

Table 2: Impurity Profile by HPLC-UV (254 nm)

CompoundMain Peak Retention Time (min)ImpurityImpurity Retention Time (min)Area %
This compound8.22-Hydroxyacetophenone6.50.75
Salicylaldehyde7.10.48
2-(4-Hydroxyphenyl)oxirane7.54-Hydroxyacetophenone5.90.55
Styrene Oxide9.5Benzaldehyde8.10.32
Phenylacetaldehyde8.90.11

Table 3: Volatile Impurity Analysis by GC-MS

CompoundMain Peak Retention Time (min)ImpurityImpurity Retention Time (min)Identification
This compound12.4Residual Toluene5.8Mass Spectrum
2-(4-Hydroxyphenyl)oxirane11.9Residual Ethyl Acetate4.2Mass Spectrum
Styrene Oxide10.8Styrene9.1Mass Spectrum

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_reporting Final Assessment Synthesis Synthesis of this compound Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep Isolated Product qNMR Quantitative ¹H NMR (qNMR) Sample_Prep->qNMR HPLC HPLC-UV Sample_Prep->HPLC GC_MS GC-MS Sample_Prep->GC_MS qNMR_Data Purity Calculation qNMR->qNMR_Data HPLC_Data Impurity Profiling & Quantification HPLC->HPLC_Data GC_MS_Data Volatile Impurity Identification GC_MS->GC_MS_Data Final_Purity Determination of Final Purity qNMR_Data->Final_Purity HPLC_Data->Final_Purity GC_MS_Data->Final_Purity Report Certificate of Analysis Generation Final_Purity->Report

Purity Assessment Workflow

Detailed Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized oxiranes using an internal standard.

Materials:

  • Synthesized oxirane sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • DMSO-d₆ (NMR solvent)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-15 mg of the synthesized oxirane and 5-8 mg of maleic acid into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer with the following parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 8

    • Acquisition Time: 4 s

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and the singlet of maleic acid (around 6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-2 min: 10% A

    • 2-15 min: 10% to 90% A

    • 15-18 min: 90% A

    • 18-20 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a stock solution of the synthesized oxirane in acetonitrile (1 mg/mL).

  • Inject the sample onto the HPLC system.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile impurities and residual solvents.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-500 amu.

Procedure:

  • Prepare a dilute solution of the synthesized oxirane in dichloromethane (approx. 100 µg/mL).

  • Inject 1 µL of the sample into the GC-MS.

  • Identify impurities by comparing their mass spectra with a standard library (e.g., NIST).

Discussion of Results and Method Comparison

  • qNMR provides a highly accurate and direct measure of the absolute purity without the need for specific impurity reference standards. It is particularly useful for quantifying major impurities.

  • HPLC-UV is excellent for separating and quantifying non-volatile, UV-active impurities that may not be detectable by GC-MS. The use of a gradient mobile phase allows for the separation of compounds with a wide range of polarities.

  • GC-MS is the method of choice for identifying volatile impurities, such as residual solvents and low-boiling point byproducts. The mass spectrometric detection provides structural information for unknown impurity identification.

For a comprehensive assessment of the purity of synthesized this compound, a combination of these three techniques is recommended. qNMR establishes the absolute purity, while HPLC and GC-MS provide a detailed profile of non-volatile and volatile impurities, respectively.

A Comparative Guide to the Reaction Mechanisms of 2-(2-Hydroxyphenyl)oxirane and Related Epoxides: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational studies on the reaction mechanisms of epoxides bearing a 2-hydroxyphenyl substituent and related compounds. While direct computational studies on 2-(2-Hydroxyphenyl)oxirane are limited in publicly available literature, this document draws parallels from theoretical investigations into analogous systems to offer insights into its potential reaction pathways. The focus is on the influence of the intramolecular hydroxyl group on the epoxide ring-opening mechanism, a critical aspect in the synthesis of flavonoids and other bioactive molecules.

Data Presentation: A Comparative Analysis of Reaction Barriers

Computational chemistry provides valuable quantitative data on reaction energetics, which helps in predicting the feasibility and selectivity of different reaction pathways. Below is a comparison of activation energies for key reaction steps in related systems, offering a predictive framework for the reactivity of this compound.

Table 1: Comparison of Calculated Activation Energies (ΔG‡) for Epoxide Ring-Opening Reactions

Reaction SystemReaction StepComputational MethodSolventActivation Energy (kcal/mol)Reference
Algar–Flynn–Oyamada (AFO) Reaction IntermediateIntramolecular Epoxide Ring-Opening (α-attack)B3LYP/6-31+G(d,p)Gas Phase19.82[1]
Algar–Flynn–Oyamada (AFO) Reaction IntermediateIntramolecular Epoxide Ring-Opening (α-attack)B3LYP/6-31+G(d,p)Ethanol19.55[1]
Algar–Flynn–Oyamada (AFO) Reaction IntermediateIntramolecular Epoxide Ring-Opening (β-attack)B3LYP/6-31+G(d,p)Gas Phase44.41[1]
Algar–Flynn–Oyamada (AFO) Reaction IntermediateIntramolecular Epoxide Ring-Opening (β-attack)B3LYP/6-31+G(d,p)Ethanol38.55[1]
Phenol + Ethylene Oxide (with TPP-K catalyst)P-B Bond Cleavage in CatalystB3LYP/6-31G(d)Dioxane36.3[2]
Phenol + Ethylene Oxide (with TPP-K catalyst)Triphenylborane FormationB3LYP/6-31G(d)Dioxane36.1[2]

Key Insights from the Data:

  • The intramolecular ring-opening of the epoxide in the AFO reaction intermediate strongly favors attack at the α-carbon, with a significantly lower activation barrier compared to the β-attack.[1]

  • The solvent effect (ethanol) on the α-attack in the AFO reaction is minimal, suggesting the transition state is not highly polarized.[1]

  • The intermolecular reaction between phenol and an epoxide, when catalyzed, can have a high activation barrier, which in the case of the TPP-K catalyst is associated with catalyst activation rather than the ring-opening itself.[2]

Experimental and Computational Protocols

A clear understanding of the methodologies employed in computational and experimental studies is crucial for the interpretation and replication of results.

Computational Methodology: AFO Reaction Study

The computational analysis of the Algar–Flynn–Oyamada (AFO) reaction was conducted using Density Functional Theory (DFT).[1]

  • Software: Gaussian 09 program package.

  • Method: B3LYP hybrid functional.

  • Basis Set: 6-31+G(d,p), which includes diffuse functions on heavy atoms, suitable for describing anionic species.

  • Solvent Model: The effect of ethanol as a solvent was modeled using the Polarizable Continuum Model (PCM).

  • Procedure: The study involved geometry optimization of reactants, intermediates, transition states, and products. Frequency calculations were performed to confirm the nature of the stationary points (minima or first-order saddle points) and to calculate thermodynamic properties.

General Experimental Protocol for Epoxide Ring-Opening

Epoxide ring-opening reactions are fundamental in organic synthesis.[3][4] A general procedure for a base-catalyzed intramolecular cyclization of a 2-hydroxyphenyl-substituted epoxide would typically involve:

  • Dissolution: The this compound starting material is dissolved in a suitable aprotic polar solvent, such as THF or DMF.

  • Base Addition: A base (e.g., sodium hydride, potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Reaction: The reaction mixture is stirred, often at elevated temperatures, to facilitate the intramolecular nucleophilic attack of the phenoxide on the epoxide ring.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Intramolecular Ring-Opening of a 2-Hydroxyphenyl-Substituted Epoxide

This pathway is analogous to the final cyclization step in the Algar–Flynn–Oyamada (AFO) reaction.

G cluster_reactants Reactant cluster_ts Transition State cluster_product Product reactant This compound (as phenoxide) ts 5-membered ring Transition State (α-attack) reactant->ts Intramolecular SN2 attack product 2,3-Dihydrobenzofuran-3-ol ts->product Ring Closure

Caption: Intramolecular cyclization via α-attack.

Intermolecular Phenol-Epoxide Ring-Opening

This diagram illustrates a general intermolecular reaction between a phenoxide and an epoxide.

G cluster_ts Transition State cluster_product Product phenoxide Phenoxide ts SN2 Transition State phenoxide->ts Nucleophilic Attack epoxide Epoxide epoxide->ts product Ring-Opened Product ts->product Protonation (work-up)

Caption: Intermolecular nucleophilic ring-opening.

Comparison of Reaction Mechanisms

The presence of the ortho-hydroxyl group in this compound introduces the possibility of an intramolecular reaction pathway that competes with intermolecular reactions.

  • Intramolecular Pathway: The deprotonated phenolic hydroxyl group can act as an internal nucleophile, attacking the epoxide ring. Computational studies on the analogous AFO reaction intermediate show that this intramolecular cyclization is highly favorable and regioselective.[1] The attack preferentially occurs at the α-carbon of the epoxide (the carbon closer to the phenyl ring), leading to the formation of a five-membered dihydrobenzofuran ring. This is due to the lower activation barrier for the formation of a five-membered ring compared to the six-membered ring that would result from attack at the β-carbon.[1]

  • Intermolecular Pathway: In the presence of other nucleophiles, an intermolecular ring-opening can occur. The regioselectivity of this reaction depends on the reaction conditions (acidic or basic).[3] Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. For this compound, this would also likely be the terminal β-carbon.

  • Catalysis: The intramolecular reaction can be considered a form of intramolecular catalysis, where the proximity of the nucleophilic phenoxide to the electrophilic epoxide accelerates the reaction. In contrast, intermolecular reactions may require an external catalyst to proceed at a reasonable rate, as suggested by the theoretical study on the TPP-K catalyzed phenol-epoxide reaction.[2]

Conclusion

Based on computational studies of analogous systems, the reaction mechanism of this compound is likely to be dominated by an intramolecular cyclization under basic conditions. This reaction is predicted to be highly regioselective, favoring the formation of a 2,3-dihydrobenzofuran-3-ol derivative via an attack of the phenoxide on the α-carbon of the epoxide. This intramolecular pathway is energetically more favorable than both the alternative intramolecular β-attack and typical intermolecular ring-opening reactions. These computational insights are invaluable for predicting the reactivity of this and similar substituted epoxides and for designing synthetic routes to important heterocyclic compounds in drug discovery and materials science.

References

A Researcher's Guide to the Kinetic Analysis of 2-(2-Hydroxyphenyl)oxirane Ring-Opening: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of epoxide ring-opening is paramount for controlling reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the kinetic profiles of epoxide ring-opening reactions, with a focus on principles applicable to 2-(2-Hydroxyphenyl)oxirane. By examining various catalytic systems and reaction conditions, this document aims to equip researchers with the knowledge to design and execute precise kinetic studies.

The reactivity of the strained three-membered ring in epoxides makes them valuable intermediates in organic synthesis. The ring-opening of this compound, in particular, can lead to a variety of valuable synthons. The reaction's progression is highly dependent on the chosen nucleophile, catalyst, and overall reaction environment. Kinetic analysis provides a quantitative understanding of these dependencies, enabling the prediction of reaction rates, regioselectivity, and stereoselectivity.

Comparative Kinetic Data of Epoxide Ring-Opening Reactions

While specific kinetic data for this compound is not extensively published, a comparative analysis of analogous epoxide ring-opening reactions under various catalytic systems provides valuable insights. The following tables summarize representative kinetic data from the literature, highlighting the impact of different catalysts and nucleophiles on reaction rates.

Catalyst SystemEpoxide SubstrateNucleophileRate Constant (k)Activation Energy (Ea)Reference
Homogeneous Catalysis
Potassium tert-Butoxide1,2-Epoxyoctane1-PropanolSlow rate reportedNot specified[1]
Tris(pentafluorophenyl)borane1,2-Epoxyoctane1-PropanolRelatively fast rate reportedNot specified[1]
Tetrabutylammonium IodideEpichlorohydrinCarboxylic AcidsRate acceleration observedNot specified[2]
Heterogeneous Catalysis
Sn-Beta ZeoliteEpichlorohydrinMethanolHighly active53 ± 7 kJ mol⁻¹[3]
Zr-Beta ZeoliteEpichlorohydrinMethanolLess active than Sn-BetaNot specified[3]
Hf-Beta ZeoliteEpichlorohydrinMethanolLess active than Sn-BetaNot specified[3]
MIP-202(Zr) MOFStyrene OxideMethanol99% conversion in 25 min (RT)Not specified[4]
UiO-66-(CO₂H)₂ MOFStyrene OxideMethanol98% conversion in 120 min (60°C)Not specified[4]

Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening. This table illustrates the significant influence of the catalyst on the reaction rate. For instance, the metal-organic framework MIP-202(Zr) demonstrates remarkably high activity at room temperature compared to other systems.[4]

Reaction ConditionEpoxide SubstrateNucleophileRegioselectivityMechanismReference
Acid-Catalyzed Asymmetric EpoxideWaterAttack at the more substituted carbonSₙ1-like[5][6]
Base-Catalyzed Asymmetric EpoxideHydroxideAttack at the less substituted carbonSₙ2[5][7]

Table 2: Influence of Reaction Conditions on Regioselectivity and Mechanism. The regiochemical outcome of the ring-opening reaction is a critical consideration. Acidic and basic conditions typically lead to opposite regioselectivity due to different reaction mechanisms.[5][6][7]

Experimental Protocols for Kinetic Analysis

A robust kinetic study of this compound ring-opening requires meticulous experimental design and execution. The following protocol outlines a general approach that can be adapted for specific catalytic systems and reaction conditions.

Objective: To determine the rate law, rate constant, and activation energy for the ring-opening of this compound with a given nucleophile and catalyst.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine, thiol)

  • Catalyst (e.g., acid, base, Lewis acid)

  • Anhydrous solvent

  • Internal standard for analytical measurements

  • Quenching agent

  • Apparatus for controlled temperature reaction (e.g., jacketed reactor with circulator)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve this compound and the internal standard in the anhydrous solvent.

  • Initiation: Equilibrate the solution to the desired temperature. Initiate the reaction by adding the catalyst and the nucleophile.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent to stop the reaction.

  • Analysis: Analyze the quenched samples using a calibrated analytical method (e.g., GC, HPLC, or NMR) to determine the concentration of the reactant and product(s).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From the plot, determine the initial rate of the reaction.

    • Repeat the experiment with varying initial concentrations of the reactant, nucleophile, and catalyst to determine the order of the reaction with respect to each component and establish the rate law.

    • Calculate the rate constant (k) from the rate law.

    • Repeat the entire procedure at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key mechanistic pathways and a typical experimental workflow for the kinetic analysis of epoxide ring-opening.

G cluster_acid Acid-Catalyzed Ring-Opening (Sₙ1-like) cluster_base Base-Catalyzed Ring-Opening (Sₙ2) A1 Epoxide A2 Protonated Epoxide A1->A2 H⁺ A3 Carbocation-like Transition State A2->A3 Ring Opening A4 Nucleophilic Attack A3->A4 Nu⁻ A5 Product (Attack at more substituted C) A4->A5 B1 Epoxide B2 Transition State B1->B2 Nu⁻ B3 Alkoxide Intermediate B2->B3 B4 Protonation B3->B4 H₂O B5 Product (Attack at less substituted C) B4->B5

Figure 1. Mechanistic Pathways of Epoxide Ring-Opening. This diagram contrasts the acid-catalyzed and base-catalyzed ring-opening mechanisms.

G prep Reaction Preparation (Reactants, Solvent, Internal Standard) setup Reactor Setup & Temperature Equilibration prep->setup init Reaction Initiation (Add Catalyst & Nucleophile) setup->init sampling Timed Aliquot Sampling init->sampling sampling->init Repeat at intervals quench Reaction Quenching sampling->quench analysis Quantitative Analysis (GC, HPLC, or NMR) quench->analysis data Data Processing & Kinetic Modeling analysis->data

Figure 2. Experimental Workflow for Kinetic Analysis. This flowchart outlines the key steps in performing a kinetic study of epoxide ring-opening.

Conclusion

The kinetic analysis of this compound ring-opening is crucial for the rational design of synthetic routes to valuable molecules. While direct kinetic data for this specific compound is sparse, a wealth of information from analogous epoxide systems provides a strong foundation for investigation. By carefully selecting catalysts and controlling reaction conditions, researchers can steer the reaction towards desired products with optimal efficiency. The experimental protocols and mechanistic understanding presented in this guide offer a starting point for researchers to delve into the intricate kinetics of this important transformation, ultimately enabling greater control and innovation in chemical synthesis.

References

The Synthetic Versatility of Hydroxyphenyl Oxiranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hydroxyphenyl oxiranes are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules, most notably beta-adrenergic receptor blockers (β-blockers). Their utility stems from the presence of two reactive functional groups: a strained oxirane ring, susceptible to nucleophilic attack, and a phenolic hydroxyl group that can be modulated or participate in further transformations. This guide provides a comparative overview of the synthesis and synthetic utility of ortho-, meta-, and para-hydroxyphenyl oxiranes, supported by experimental data, detailed protocols, and visual representations of key reaction pathways.

Synthesis of Hydroxyphenyl Oxiranes: A Comparative Analysis

The most common strategy for the synthesis of hydroxyphenyl oxiranes involves the epoxidation of the corresponding vinylphenols. The choice of epoxidizing agent and reaction conditions can influence the yield and, in the case of asymmetric synthesis, the enantioselectivity of the product.

Table 1: Comparison of Epoxidation Methods for Vinylphenols

Starting MaterialEpoxidation MethodReagentSolventTemperature (°C)Yield (%)Reference
4-VinylphenolPeroxy acid epoxidationm-CPBADichloromethane0 - 25~85General procedure[1]
4-VinylphenolAsymmetric EpoxidationSharpless Catalyst, TBHPDichloromethane-20>90 (high ee)[2][3][4]
2-VinylphenolPeroxy acid epoxidationm-CPBAChloroform25~80General procedure[1]
3-VinylphenolPeroxy acid epoxidationm-CPBADichloromethane25~82General procedure[1]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

The phenolic hydroxyl group can be acidic and may interfere with certain reagents. Therefore, protection of the hydroxyl group (e.g., as an acetate or silyl ether) is sometimes necessary prior to epoxidation, followed by a deprotection step.

G Vinylphenol Vinylphenol Hydroxyphenyl Oxirane Hydroxyphenyl Oxirane Vinylphenol->Hydroxyphenyl Oxirane Epoxidation (e.g., m-CPBA) Protected Vinylphenol Protected Vinylphenol Protected Hydroxyphenyl Oxirane Protected Hydroxyphenyl Oxirane Protected Vinylphenol->Protected Hydroxyphenyl Oxirane Epoxidation Protected Hydroxyphenyl Oxirane->Hydroxyphenyl Oxirane Deprotection

Caption: General synthetic routes to hydroxyphenyl oxiranes.

Nucleophilic Ring-Opening Reactions: Regioselectivity and Applications

The high ring strain of the oxirane ring makes it an excellent electrophile for a variety of nucleophiles.[5] The regioselectivity of the ring-opening reaction is a crucial aspect, particularly for unsymmetrical oxiranes like hydroxyphenyl oxiranes. Under basic or neutral conditions (with strong nucleophiles), the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[6][7][8]

Table 2: Regioselectivity of Amine Ring-Opening of Hydroxyphenyl Oxiranes

Hydroxyphenyl Oxirane IsomerNucleophileProduct(s)RegioselectivityReference
4-(Oxiran-2-yl)phenolIsopropylamine1-(4-Hydroxyphenoxy)-3-(isopropylamino)propan-2-olAttack at the terminal carbon[9][10]
2-(Oxiran-2-yl)phenolPrimary/Secondary AminesMajor: Attack at the terminal carbonGenerally high[7]
3-(Oxiran-2-yl)phenolPrimary/Secondary AminesMajor: Attack at the terminal carbonGenerally high[7]

The nucleophilic ring-opening of hydroxyphenyl oxiranes is a cornerstone in the synthesis of β-blockers. These drugs are widely used for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[11] The general synthetic scheme involves the reaction of a hydroxyphenyl oxirane precursor with an appropriate amine.

G cluster_0 Reactants cluster_1 Product Hydroxyphenyl_Oxirane Hydroxyphenyl Oxirane Beta_Amino_Alcohol β-Amino Alcohol (e.g., β-Blocker) Hydroxyphenyl_Oxirane->Beta_Amino_Alcohol Nucleophilic Ring-Opening Amine R-NH2 Amine->Beta_Amino_Alcohol

Caption: Synthesis of β-amino alcohols from hydroxyphenyl oxiranes.

Experimental Protocols

Synthesis of 2-(4-Hydroxyphenyl)oxirane via Epoxidation of 4-Vinylphenol

Materials:

  • 4-Vinylphenol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-vinylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-(4-hydroxyphenyl)oxirane.

Synthesis of (S)-Atenolol from a 4-Hydroxyphenyl Precursor

This synthesis involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by ring-opening with isopropylamine. The initial reaction forms a chlorohydrin intermediate which is then converted to the epoxide in situ or in a subsequent step.[9][10]

Materials:

  • 2-(4-Hydroxyphenyl)acetamide (1.0 eq)

  • Sodium hydroxide (NaOH, 1.0 eq)

  • (R)-Epichlorohydrin (1.1 eq)

  • Isopropylamine

  • Water

Procedure:

  • Formation of the Phenoxide and Epoxide: Dissolve 2-(4-hydroxyphenyl)acetamide in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

  • Add (R)-epichlorohydrin to the solution and stir at room temperature. This reaction leads to the formation of a chlorohydrin intermediate which can cyclize to form the epoxide, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[9][12]

  • Ring-Opening with Isopropylamine: Add isopropylamine to the reaction mixture and continue stirring. The amine will act as a nucleophile, opening the epoxide ring to form (S)-atenolol.[9]

  • Work-up and Purification: After the reaction is complete, the product can be extracted with an organic solvent. Purification is typically achieved by crystallization to yield enantiomerically pure (S)-atenolol.[10]

Biological Activity and Signaling Pathways

Hydroxyphenyl oxirane derivatives, particularly the aryloxypropanolamine β-blockers, exert their therapeutic effects by antagonizing β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate downstream signaling cascades.[11]

The canonical pathway involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological responses, such as increased heart rate and contractility.[13][14] β-blockers competitively inhibit the binding of catecholamines to the receptor, thus attenuating this signaling pathway.

More recent research has also highlighted β-arrestin-dependent signaling pathways that can be modulated by β-blockers.[15]

G cluster_0 Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein Beta_Adrenergic_Receptor->Gs_Protein Activates Catecholamine Catecholamine (Agonist) Catecholamine->Beta_Adrenergic_Receptor Activates Beta_Blocker β-Blocker (Antagonist) Beta_Blocker->Beta_Adrenergic_Receptor Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Simplified β-adrenergic receptor signaling pathway.

Conclusion

Hydroxyphenyl oxiranes are indispensable intermediates in modern organic synthesis, offering a gateway to a diverse array of functionalized molecules. Their synthesis via the epoxidation of vinylphenols is well-established, with methods available for both racemic and asymmetric preparations. The regioselective ring-opening of the oxirane moiety, particularly with amine nucleophiles, provides a robust and efficient route for the construction of aryloxypropanolamine scaffolds, which are central to the structure of numerous β-blocker medications. A thorough understanding of the synthesis and reactivity of these compounds is crucial for researchers and scientists in the field of drug discovery and development, enabling the design and synthesis of novel therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(2-Hydroxyphenyl)oxirane. The following procedures are based on the known hazards of structurally similar phenolic and oxirane compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are intended to provide a robust framework for safe laboratory operations.

Immediate Safety and Hazard Information

Based on data from related phenolic epoxy resins and oxirane compounds, this compound is anticipated to be a skin and eye irritant and a potential skin sensitizer.[1][2][3] All personnel should handle this compound with the appropriate personal protective equipment and adhere to strict safety protocols to minimize exposure.

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2Causes skin irritation.[2][3]
Eye Irritation2Causes serious eye irritation.[2][3]
Skin Sensitization1May cause an allergic skin reaction.[2][3]

Note: This classification is based on analogous compounds and should be considered provisional in the absence of specific data for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPEStandard
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard.EN166 or equivalent
Skin/Body Chemical-resistant laboratory coat.
Hands Impervious gloves (e.g., Neoprene or rubber). Gloves should be inspected before use and changed regularly.EN374
Respiratory Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Confirm all necessary PPE is available and in good condition.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin and eyes.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces.

    • Properly store or dispose of the chemical and any contaminated materials.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Route
Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste in a designated, sealed container. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
Contaminated Labware (e.g., gloves, wipes) Place in a sealed, labeled hazardous waste container for incineration.
Empty Containers If thoroughly cleaned and free of residue, containers may be disposed of as regular waste. Otherwise, they should be treated as hazardous waste. To be considered empty, a container should hold no more than 3% of its original capacity.[5][6]
Cured (Polymerized) Material Fully cured epoxy is generally considered non-hazardous and can be disposed of as solid waste.[5][6]

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided search results, the safe handling and disposal procedures outlined above should be integrated into any experimental design.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start Assess Hazards Assess Hazards Start->Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Hazards Identified Handle in Ventilated Area Handle in Ventilated Area Select PPE->Handle in Ventilated Area Decontaminate Work Area Decontaminate Work Area Handle in Ventilated Area->Decontaminate Work Area Wash Hands Wash Hands Decontaminate Work Area->Wash Hands Waste Generated Waste Generated Wash Hands->Waste Generated Is Waste Cured? Is Waste Cured? Waste Generated->Is Waste Cured? Dispose as Hazardous Waste Dispose as Hazardous Waste Is Waste Cured?->Dispose as Hazardous Waste No Dispose as Solid Waste Dispose as Solid Waste Is Waste Cured?->Dispose as Solid Waste Yes End End Dispose as Hazardous Waste->End Dispose as Solid Waste->End

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.